2-[2-(Cbz-amino)phenyl]-1,3-dioxolane
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[2-(1,3-dioxolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-17(22-12-13-6-2-1-3-7-13)18-15-9-5-4-8-14(15)16-20-10-11-21-16/h1-9,16H,10-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRCAMLNDOLSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801161459 | |
| Record name | Carbamic acid, N-[2-(1,3-dioxolan-2-yl)phenyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801161459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346597-58-7 | |
| Record name | Carbamic acid, N-[2-(1,3-dioxolan-2-yl)phenyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346597-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-(1,3-dioxolan-2-yl)phenyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801161459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane, a compound of interest in synthetic organic chemistry and potentially in the development of novel therapeutics. This document details its chemical structure, physical properties, and plausible synthetic routes, offering valuable information for researchers in the field.
Core Chemical Properties
This compound, also known by its IUPAC name benzyl (2-(1,3-dioxolan-2-yl)phenyl)carbamate, is a carbamate derivative featuring a 1,3-dioxolane moiety. The presence of the benzyloxycarbonyl (Cbz) protecting group on the aniline nitrogen makes it a stable intermediate for various chemical transformations.
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | Benzyl N-(2-formylphenyl)carbamate | 2-(1,3-Dioxolan-2-yl)aniline |
| IUPAC Name | benzyl (2-(1,3-dioxolan-2-yl)phenyl)carbamate | benzyl (2-formylphenyl)carbamate | 2-(1,3-dioxolan-2-yl)aniline |
| Molecular Formula | C₁₇H₁₇NO₄ | C₁₅H₁₃NO₃ | C₉H₁₁NO₂ |
| Molecular Weight | 299.32 g/mol | 255.26 g/mol [1] | 165.19 g/mol [2] |
| Appearance | White to yellow solid | Not specified | Not specified |
| CAS Number | 1346597-58-7 | Not specified | 26908-34-9[2] |
Synthesis and Experimental Protocols
The logical synthetic pathway would involve either:
-
Route A: Protection of the aldehyde group of 2-aminobenzaldehyde first, followed by the Cbz protection of the amino group.
-
Route B: Cbz protection of the amino group of 2-aminobenzaldehyde first, followed by the protection of the aldehyde.
Route B is presented here as it involves the synthesis of a known precursor, benzyl N-(2-formylphenyl)carbamate.[1]
2.1. Experimental Protocol for the Synthesis of Benzyl N-(2-formylphenyl)carbamate (Intermediate)
This protocol is adapted from a general procedure for the N-Cbz protection of aromatic amines.[3]
-
Materials: 2-aminobenzaldehyde, benzyl chloroformate (Cbz-Cl), sodium bicarbonate (NaHCO₃), dichloromethane (DCM), water.
-
Procedure:
-
Dissolve 2-aminobenzaldehyde (1.0 eq) in dichloromethane (DCM).
-
Add an aqueous solution of sodium bicarbonate (2.0 eq).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure benzyl N-(2-formylphenyl)carbamate.
-
2.2. Experimental Protocol for the Synthesis of this compound
This protocol for the formation of the 1,3-dioxolane is based on a standard procedure for the protection of aldehydes.[4][5][6][7]
-
Materials: Benzyl N-(2-formylphenyl)carbamate, ethylene glycol, p-toluenesulfonic acid (p-TSA) or ortho-phosphoric acid, toluene or benzene, saturated aqueous sodium bicarbonate solution.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve benzyl N-(2-formylphenyl)carbamate (1.0 eq) in toluene.
-
Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
Signaling Pathways and Biological Activity
Currently, there is no publicly available information on the specific biological activity or the involvement of this compound in any signaling pathways. However, related structural motifs, such as benzaldehyde and 2-aminobenzothiazole derivatives, have been investigated for various biological activities. For instance, some benzaldehyde derivatives have been evaluated as antimalarial agents[8], and as inhibitors of aldehyde dehydrogenase (ALDH), which is involved in cellular signaling pathways related to cell differentiation and proliferation.[9] Furthermore, 2-aminobenzothiazole derivatives have shown potential as anticancer and antidiabetic agents.[10][11]
Further research is required to determine if this compound possesses any significant biological properties or modulates cellular signaling.
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(1,3-Dioxolan-2-yl)aniline | C9H11NO2 | CID 266961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. profistend.info [profistend.info]
- 5. Dioxolane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. spegroup.ru [spegroup.ru]
- 8. Synthesis and biological evaluation of phenolic Mannich bases of benzaldehyde and (thio)semicarbazone derivatives against the cysteine protease falcipain-2 and a chloroquine resistant strain of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Synthesis and Characterization of 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane, a valuable intermediate in organic synthesis and drug discovery. This document details the synthetic pathway, experimental protocols, and key characterization data.
Introduction
This compound, also known as benzyl 2-(1,3-dioxolan-2-yl)phenylcarbamate, is a carbamate-protected aminobenzaldehyde derivative. The presence of the dioxolane group serves as a protecting group for the aldehyde functionality, while the carbobenzyloxy (Cbz) group protects the amine. This dual protection allows for selective transformations at other positions of the molecule, making it a versatile building block in the synthesis of complex heterocyclic compounds and pharmacologically active molecules.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process starting from 2-aminobenzaldehyde. The first step involves the protection of the aldehyde group as a cyclic acetal (dioxolane), followed by the protection of the amino group with a Cbz group.
Technical Guide: 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[2-(Carbobenzyloxy-amino)phenyl]-1,3-dioxolane, also known by its IUPAC name benzyl (2-(1,3-dioxolan-2-yl)phenyl)carbamate, is a key synthetic intermediate. This molecule incorporates two crucial protecting groups: a carbobenzyloxy (Cbz) group on the aniline nitrogen and a 1,3-dioxolane (ethylene acetal) protecting the benzaldehyde functionality. This dual protection strategy allows for selective manipulation of other parts of a molecule or sequential deprotection to reveal the reactive amine and aldehyde groups. Its primary utility is in the multi-step synthesis of complex heterocyclic systems, particularly in the construction of quinazoline and benzodiazepine scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and its role in further chemical transformations.
Chemical Properties and Data
A summary of the key chemical identifiers and physical properties for 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane is provided below.
| Property | Value | Reference(s) |
| IUPAC Name | benzyl (2-(1,3-dioxolan-2-yl)phenyl)carbamate | |
| Synonyms | This compound | |
| Molecular Formula | C₁₇H₁₇NO₄ | |
| Molecular Weight | 299.32 g/mol | |
| CAS Number | 1346597-58-7 | |
| Appearance | White to yellow solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | Room Temperature |
Synthetic Workflow and Experimental Protocols
The synthesis of this compound is a two-step process starting from 2-aminobenzaldehyde. The first step involves the protection of the aldehyde group as a dioxolane, followed by the protection of the amino group with a Cbz group.
Step 1: Synthesis of 2-(1,3-dioxolan-2-yl)aniline (Aldehyde Protection)
This procedure protects the reactive aldehyde group of 2-aminobenzaldehyde as a cyclic acetal.
Materials:
-
2-Aminobenzaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 2-aminobenzaldehyde (1.0 eq), toluene (approx. 0.2 M solution), and ethylene glycol (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the reaction (typically 3-5 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(1,3-dioxolan-2-yl)aniline, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound (Amine Protection)
This step introduces the Cbz protecting group onto the aniline nitrogen.[1]
Materials:
-
2-(1,3-dioxolan-2-yl)aniline (from Step 1)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(1,3-dioxolan-2-yl)aniline (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 12-20 hours.[1]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]
-
Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a white to yellow solid.[1]
Utility in Synthesis: Deprotection and Further Reactions
The strategic importance of this compound lies in the orthogonal nature of its protecting groups, which can be selectively removed to unmask the reactive functionalities.
Deprotection Strategies
-
Cbz Group Removal (Amine Deprotection): The Cbz group is typically removed via catalytic hydrogenolysis. This involves reacting the compound with hydrogen gas in the presence of a palladium catalyst (e.g., 10% Pd/C) in a solvent like methanol or ethanol. This mild method cleaves the Cbz group to yield the free amine, 2-(1,3-dioxolan-2-yl)aniline, along with toluene and carbon dioxide as byproducts.[2]
-
Dioxolane Group Removal (Aldehyde Deprotection): The dioxolane group is acid-labile. Treatment with an aqueous acid (e.g., dilute HCl or acetic acid) will hydrolyze the acetal, regenerating the aldehyde functionality to yield N-Cbz-2-aminobenzaldehyde.
References
An In-depth Technical Guide to Benzyl 2-(1,3-dioxolan-2-yl)phenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of benzyl 2-(1,3-dioxolan-2-yl)phenylcarbamate, including its chemical identity, physicochemical properties, proposed synthesis protocols, and a discussion of its potential biological activities based on related compounds. Due to the limited availability of data for this specific molecule, information from analogous structures is included for comparative purposes.
Chemical Identity and Nomenclature
The structure of the target compound consists of a carbamate functional group with a benzyl substituent on the oxygen atom and a 2-(1,3-dioxolan-2-yl)phenyl substituent on the nitrogen atom.
IUPAC Name: Based on the principles of IUPAC nomenclature, the systematic name for this compound is benzyl N-[2-(1,3-dioxolan-2-yl)phenyl]carbamate .[1][2][3][4] However, "benzyl 2-(1,3-dioxolan-2-yl)phenylcarbamate" is also a commonly used and understood name. For clarity and adherence to systematic naming conventions, the former is preferred.
Physicochemical Properties
No experimental data for benzyl 2-(1,3-dioxolan-2-yl)phenylcarbamate has been found in the reviewed literature. The following table presents the calculated molecular formula and molecular weight for the target compound, alongside the available data for its structural isomer, benzyl 4-(1,3-dioxolan-2-yl)phenylcarbamate, for reference.
| Property | Value (for Benzyl 2-(1,3-dioxolan-2-yl)phenylcarbamate) | Value (for Benzyl 4-(1,3-dioxolan-2-yl)phenylcarbamate) |
| CAS Number | Not available | 1224886-44-5[5][6] |
| Molecular Formula | C₁₇H₁₇NO₄ | C₁₇H₁₇NO₄[5][6] |
| Molecular Weight | 299.32 g/mol | 299.32 g/mol [5][6] |
| Appearance | Not available | Not available |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
Experimental Protocols: Proposed Synthesis
A plausible synthetic route for benzyl 2-(1,3-dioxolan-2-yl)phenylcarbamate involves a two-step process: the synthesis of the key intermediate, 2-(1,3-dioxolan-2-yl)aniline, followed by its reaction with benzyl chloroformate to form the final carbamate product.
Step 1: Synthesis of 2-(1,3-dioxolan-2-yl)aniline
This procedure involves the protection of the aldehyde group of 2-aminobenzaldehyde as a cyclic acetal using ethylene glycol.
-
Materials:
-
2-aminobenzaldehyde
-
Ethylene glycol (1.1 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
-
Methodology:
-
To a solution of 2-aminobenzaldehyde in toluene, add ethylene glycol (1.1 eq.) and a catalytic amount of p-toluenesulfonic acid.
-
Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 2-(1,3-dioxolan-2-yl)aniline[7], can be purified by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of Benzyl 2-(1,3-dioxolan-2-yl)phenylcarbamate
This is a standard procedure for the formation of a carbamate from an amine and benzyl chloroformate.[8][9][10]
-
Materials:
-
2-(1,3-dioxolan-2-yl)aniline
-
Benzyl chloroformate (1.0 equivalents)
-
Pyridine or triethylamine (1.2 equivalents)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Methodology:
-
Dissolve 2-(1,3-dioxolan-2-yl)aniline in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.2 eq.) to the solution.
-
Slowly add benzyl chloroformate (1.0 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure benzyl 2-(1,3-dioxolan-2-yl)phenylcarbamate.
-
Visualization of Synthetic Workflow
The logical relationship of the proposed two-step synthesis is illustrated in the following workflow diagram.
Caption: A workflow diagram illustrating the proposed two-step synthesis of the target compound.
Potential Biological Activities
While there is no specific research on the biological activity of benzyl 2-(1,3-dioxolan-2-yl)phenylcarbamate, the structural motifs present in the molecule, namely the 1,3-dioxolane ring and the phenylcarbamate group, are found in many biologically active compounds.
-
1,3-Dioxolane Derivatives: Compounds containing the 1,3-dioxolane moiety have demonstrated a wide range of biological activities. These include antifungal, antibacterial, antineoplastic, and antiviral properties.[11][12][13][14] The oxygen atoms in the dioxolane ring can participate in hydrogen bonding, potentially enhancing interactions with biological targets.[12] Some 2-benzyl-1,3-dioxolane derivatives have also been noted for their biological activities.[15]
-
Phenylcarbamate Derivatives: Phenylcarbamates are a class of compounds with diverse pharmacological applications. They have been investigated as potential antibacterial, antiviral, anticancer, and antifungal agents.[16][17][18] For instance, certain substituted phenylcarbamates have shown significant activity against Mycobacterium tuberculosis and other bacteria.[19] Additionally, some carbamate derivatives act as inhibitors of tubulin polymerization, making them of interest in cancer research.[20]
Given these precedents, it is plausible that benzyl 2-(1,3-dioxolan-2-yl)phenylcarbamate could exhibit antimicrobial or anticancer properties. However, this remains speculative without direct experimental evidence. Further research, including synthesis and in vitro screening, would be necessary to elucidate the specific biological activities and any associated signaling pathways of this compound.
References
- 1. goldbook.iupac.org [goldbook.iupac.org]
- 2. goldbook.iupac.org [goldbook.iupac.org]
- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 4. Carbamate - Wikipedia [en.wikipedia.org]
- 5. Benzyl (4-(1,3-dioxolan-2-yl)phenyl)carbamate | 1224886-44-5 [m.chemicalbook.com]
- 6. Benzyl (4-(1,3-dioxolan-2-yl)phenyl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 7. 2-(1,3-Dioxolan-2-yl)aniline | C9H11NO2 | CID 266961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 10. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 11. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. jocpr.com [jocpr.com]
- 17. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of carbamates derived from aminocombretastatin A-4 as vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Corrected CAS Number: 1346597-58-7
Abstract
This technical guide provides a comprehensive overview of 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Due to a significant discrepancy in public databases, this document clarifies the correct Chemical Abstracts Service (CAS) number for this compound as 1346597-58-7 . The previously associated CAS number, 76143-33-4, correctly identifies 5-Methoxycarbonyl-2-nitrobenzoic acid and should not be used for the title compound. This guide details the physicochemical properties, a proposed multi-step synthesis with detailed experimental protocols, and safety and handling information for this compound. The synthesis involves a two-step process: the formation of the 1,3-dioxolane ring from 2-aminobenzaldehyde and ethylene glycol, followed by the protection of the amine group with a carboxybenzyl (Cbz) group. While direct biological applications and specific signaling pathway involvement for this compound are not extensively documented in publicly available literature, its structural motifs—the 1,3-dioxolane ring and the Cbz-protected amine—are of significant interest in drug discovery and development. The 1,3-dioxolane moiety is a known pharmacophore in various biologically active molecules, and the Cbz group is a crucial tool in peptide synthesis and other organic transformations. This guide serves as a foundational resource for researchers interested in the synthesis and potential exploration of this compound and its derivatives.
Chemical and Physical Properties
This compound, also known as benzyl N-[2-(1,3-dioxolan-2-yl)phenyl]carbamate, is a carbamate ester. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 1346597-58-7 | Sigma-Aldrich |
| Molecular Formula | C₁₇H₁₇NO₄ | ABI Chem, SINFOO Chemical Solutions Co., Ltd.[1] |
| Molecular Weight | 299.32 g/mol | ABI Chem, SINFOO Chemical Solutions Co., Ltd. |
| IUPAC Name | benzyl N-[2-(1,3-dioxolan-2-yl)phenyl]carbamate | |
| Appearance | White to yellow solid | Sigma-Aldrich |
| Purity | >97% | AccelaChem |
Synthesis
A likely synthetic route to this compound is a two-step process. The first step involves the formation of the 1,3-dioxolane ring by reacting 2-aminobenzaldehyde with ethylene glycol. The second step is the protection of the resulting aniline derivative with benzyl chloroformate to introduce the Cbz group.
Experimental Protocols
Step 1: Synthesis of 2-(2-aminophenyl)-1,3-dioxolane
This protocol is adapted from a similar synthesis of 2-(2-bromophenyl)-1,3-dioxolane.[2]
-
Materials:
-
2-aminobenzaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ether
-
-
Procedure:
-
To a solution of 2-aminobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture at reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and evaporate the toluene under reduced pressure.
-
Dissolve the residue in ether and wash with 5% sodium bicarbonate solution to neutralize the acidic catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or distillation under reduced pressure to obtain pure 2-(2-aminophenyl)-1,3-dioxolane.
-
Step 2: Cbz-Protection of 2-(2-aminophenyl)-1,3-dioxolane
This is a general procedure for the N-benzyloxycarbonylation of amines.[3][4]
-
Materials:
-
2-(2-aminophenyl)-1,3-dioxolane
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 2-(2-aminophenyl)-1,3-dioxolane (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath.
-
While vigorously stirring the solution, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Synthesis Workflow
Caption: A two-step synthesis of this compound.
Biological and Medicinal Chemistry Context
While specific biological activities for this compound are not well-documented, the constituent chemical motifs are of significant interest in drug discovery.
-
1,3-Dioxolane Ring: The 1,3-dioxolane ring is a structural component in numerous biologically active compounds, exhibiting a wide range of activities including antifungal, antibacterial, antineoplastic, and antiviral properties.[5] Its role is often as a bioisostere for other functional groups, and it can influence the pharmacokinetic properties of a molecule.
-
Cbz-Protected Amine: The carboxybenzyl (Cbz) protecting group is a cornerstone in peptide synthesis, enabling the controlled formation of peptide bonds.[6] Beyond its use as a protecting group, the carbamate linkage itself is present in many therapeutic agents.
The combination of these two groups in this compound makes it a potentially valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The Cbz-protected amine provides a stable yet readily cleavable handle for further synthetic modifications, while the dioxolane-phenyl moiety could be explored for its interactions with biological targets.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Conclusion
This compound, correctly identified by CAS number 1346597-58-7, is a chemical compound with potential as a synthetic intermediate in medicinal chemistry and organic synthesis. This guide has provided a detailed, albeit proposed, synthetic pathway with experimental protocols, alongside its known physicochemical properties and necessary safety precautions. While direct biological applications remain to be elucidated, the presence of the biologically relevant 1,3-dioxolane ring and the synthetically versatile Cbz-protected amine make it a compound of interest for further research and development. This document serves as a foundational resource to aid researchers in the synthesis and exploration of this and related molecules.
References
- 1. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijacskros.com [ijacskros.com]
- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group for Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
The Carboxybenzyl (Cbz or Z) protecting group holds a foundational place in the art of organic synthesis, particularly in peptide synthesis and the development of nitrogen-containing pharmaceuticals.[1] Introduced in the 1930s by Leonidas Zervas and Max Bergmann, it was the first widely utilized Nα-protecting group that enabled the controlled, stepwise assembly of amino acids into peptides.[1] Despite the advent of other prominent protecting groups like Boc and Fmoc, the Cbz group remains a valuable and frequently employed tool in the synthetic chemist's arsenal due to its unique stability, reliability, and diverse deprotection methods.[1] This technical guide provides a comprehensive overview of the Cbz protecting group for aromatic amines, from its core function and reaction mechanisms to detailed experimental protocols and quantitative data.
Core Function and Mechanism
The primary role of the Cbz group is to temporarily render the highly nucleophilic and basic amino group of an aromatic amine unreactive to prevent unwanted side reactions during subsequent synthetic transformations.[1] This is achieved by converting the amine into a significantly less nucleophilic carbamate.[1][2] The Cbz group is lauded for its stability across a wide range of reaction conditions, including basic and mildly acidic media, yet it can be selectively removed under specific and relatively mild conditions.[1][3]
Protection of Aromatic Amines
The most common method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[1][4] The reaction is a nucleophilic acyl substitution, where the amine's lone pair attacks the electrophilic carbonyl carbon of benzyl chloroformate.[5][6] The presence of a base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[1][5]
While aliphatic amines are generally more nucleophilic and react faster, various protocols have been developed for the efficient Cbz protection of aromatic amines.[7][8] Some methods even show chemoselectivity, allowing for the protection of an aliphatic amine in the presence of an aromatic amine.[8]
Quantitative Data for Cbz Protection of Amines
| Reagent/Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Benzyl Chloroformate (Cbz-Cl) | NaHCO₃ | THF/H₂O | 0 | 20 h | 90 | A standard Schotten-Baumann condition.[5] |
| Cbz-Cl | Na₂CO₃ | Water | 0 | - | High | A common aqueous protection method.[4] |
| Cbz-Cl | MgO | Ethyl Acetate | 70 - reflux | - | High | An alternative basic condition.[4] |
| Cbz-Cl | - | PEG-600 | Room Temp | - | Excellent | An environmentally friendly protocol.[7] |
| Cbz-Cl | - | Water | Room Temp | 2-10 min | High | A green, fast, and chemoselective method.[8] |
| Cbz-Cl | I₂ (catalytic) | Methanol | Room Temp | - | High | Iodine acts as a mild Lewis acid catalyst.[9] |
| Cbz-Cl | Dodecatungstophosphoric acid hydrate (catalytic) | - | - | Fast | - | An efficient catalytic method.[10] |
| Cbz-Cl | Amberlyst-15 | Solvent-free | Room Temp | 10-15 min | Excellent | Utilizes a recyclable solid acid catalyst.[10] |
Experimental Protocols for Cbz Protection
Protocol 1: Standard Protection using Cbz-Cl and NaHCO₃ [5]
-
Dissolve the aromatic amine (1.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and water (e.g., 15 mL for 2.64 mmol of amine).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (NaHCO₃, 2.0 equiv).
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.5 equiv) to the stirred mixture at 0 °C.
-
Continue stirring the reaction mixture at the same temperature for 20 hours.
-
Upon completion (monitored by TLC), dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to obtain the N-Cbz protected aromatic amine.
Protocol 2: Green Protocol using Water as Solvent [8]
-
Suspend the amine (1.0 equiv) in water.
-
Add benzyl chloroformate (Cbz-Cl, 1.0 equiv) to the suspension at room temperature.
-
Stir the mixture vigorously for 2-10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Cbz protected amine.
Deprotection of Cbz-Protected Aromatic Amines
The removal of the Cbz group is a critical step, and several methods are available, offering orthogonality with other common amine protecting groups like Boc (acid-labile) and Fmoc (base-labile).[2][3][11]
Catalytic Hydrogenolysis
This is the most common and often the mildest method for Cbz deprotection.[11][12] It involves the cleavage of the benzyl C-O bond using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[12] The byproducts are toluene and carbon dioxide, which are easily removed.[5] Transfer hydrogenolysis, using a hydrogen donor like ammonium formate, is a safer alternative that avoids the handling of flammable hydrogen gas.[13][14]
Acid-Mediated Cleavage
Strong acidic conditions can also effectively remove the Cbz group.[5][9] This method is particularly useful when the substrate is incompatible with catalytic hydrogenation, for instance, due to the presence of other reducible functional groups like alkenes or alkynes.[12] Common reagents include hydrogen bromide in acetic acid (HBr/AcOH) and various HCl solutions.[9][12][15]
Quantitative Data for Cbz Deprotection
| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Hydrogenolysis | 5% Pd/C, H₂ (1 atm) | Methanol | 60 | 40 h | - | A standard hydrogenolysis procedure.[3] |
| Hydrogenolysis | 10% Pd/C, H₂ (1 atm) | Methanol or Ethanol | Room Temp | 4 - 72 h | up to 95+ | Well-established but can be slow.[14] |
| Transfer Hydrogenolysis | Pd/C, HCOONH₄ | i-PrOH | Microwave | ~10 min | High | Extremely rapid, avoids H₂ gas.[14] |
| Acidic Cleavage | 33% HBr/AcOH | Diethyl ether | Room Temp | - | - | A strong acid cleavage method.[12] |
| Acidic Cleavage | IPA·HCl | Isopropanol | 65-75 | 4 h | - | A scalable, metal-free alternative.[15] |
| Mixed Catalyst | Pd/C, Nb₂O₅/C, H₂ (1 atm) | Methanol | Room Temp | Shorter | Excellent | Niobic acid co-catalyst accelerates the reaction.[14][16] |
Experimental Protocols for Cbz Deprotection
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂ [3]
-
Dissolve the Cbz-protected amine (1.0 equiv) in methanol (e.g., 2 mL for 15 µmol of substrate).
-
Carefully add 5% Palladium on carbon (Pd/C) to the solution (e.g., 6.4 mg).
-
Stir the mixture at 60 °C under an atmospheric pressure of H₂ (e.g., using a hydrogen balloon).
-
Monitor the reaction for 40 hours or until completion by TLC.
-
After the reaction is complete, filter the catalyst through a pad of celite.
-
Concentrate the filtrate in vacuo to obtain the crude deprotected amine.
Protocol 2: Acid-Mediated Cleavage using HBr in Acetic Acid [12]
-
Dissolve the Cbz-protected amine (1.0 equiv) in 33% (w/w) hydrogen bromide in acetic acid (HBr/AcOH) (5-10 mL per mmol of substrate) at room temperature.
-
Stir the solution at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a large volume of cold diethyl ether to precipitate the hydrobromide salt of the product.
-
Isolate the precipitate by filtration or decantation.
-
Wash the solid with diethyl ether and dry to obtain the deprotected amine hydrobromide salt.
Mandatory Visualizations
Cbz Protection and Deprotection Workflows
The following diagrams illustrate the chemical transformations and logical workflows associated with the use of the Cbz protecting group for aromatic amines.
References
- 1. benchchem.com [benchchem.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. ijacskros.com [ijacskros.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. tdcommons.org [tdcommons.org]
- 16. pubs.acs.org [pubs.acs.org]
The Formation of 2-Phenyl-1,3-Dioxolane: A Technical Guide to the Protection of Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the 1,3-dioxolane protection of benzaldehyde, a fundamental and widely utilized transformation in organic synthesis. The protection of carbonyl groups, such as the aldehyde functionality in benzaldehyde, is a critical strategy in multi-step syntheses to prevent unwanted side reactions. The formation of a cyclic acetal, specifically a 1,3-dioxolane, by reacting benzaldehyde with ethylene glycol offers a robust and reversible method to mask the aldehyde's reactivity. This guide details the reaction mechanism, provides a comparative summary of various catalytic systems, outlines detailed experimental protocols, and includes spectroscopic data for the characterization of the resulting 2-phenyl-1,3-dioxolane.
Reaction Mechanism and Principles
The formation of 2-phenyl-1,3-dioxolane from benzaldehyde and ethylene glycol is an acid-catalyzed nucleophilic addition-elimination reaction.[1][2] The process is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the acetal.[1][3]
The generally accepted mechanism proceeds through the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of benzaldehyde, increasing the electrophilicity of the carbonyl carbon.[1][4]
-
Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate.[1]
-
Proton Transfer: A proton is transferred from the newly formed hydroxyl group to the other hydroxyl group of the hemiacetal.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion.[2]
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the oxocarbenium ion in an intramolecular fashion.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the resulting protonated acetal, yielding the final product, 2-phenyl-1,3-dioxolane.
Quantitative Data Summary
The following tables summarize quantitative data for the 1,3-dioxolane protection of benzaldehyde under various catalytic conditions.
Table 1: Reaction Conditions for the Synthesis of 2-Phenyl-1,3-dioxolane
| Catalyst | Benzaldehyde (mmol) | Ethylene Glycol (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-TsOH | - | - | Toluene | Reflux | - | High | [5] |
| ortho-Phosphoric acid | 99.9 | 120.6 | Toluene | Reflux | Until water separation ceases | - | [6][7] |
| HCl (0.1 mol%) | 2 | - | Ethylene Glycol | Ambient | 0.5 | >99 (Conversion) | [8] |
| MIL-101(Cr)-SO3H | - | - | - | - | Short | 97 (Conversion) | [9] |
| H₃PW₁₂O₄₀/TiO₂-SiO₂ | 200 | 320 | Cyclohexane | - | 0.5 | 81.1 | [10] |
Table 2: Spectroscopic Data for 2-Phenyl-1,3-dioxolane
| Technique | Key Signals | Reference |
| ¹H NMR (CDCl₃) | δ 7.50 - 7.30 (m, 5H, Ar-H), 5.80 (s, 1H, O-CH-O), 4.15 - 3.95 (m, 4H, -OCH₂CH₂O-) | [11] |
| ¹³C NMR | - | [12] |
| IR | 3026 cm⁻¹ (aromatic C-H), 1600 cm⁻¹ (aromatic C=C) | [13] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Acetalization using ortho-Phosphoric Acid in Toluene
Materials:
-
Benzaldehyde (10.6 g, 99.9 mmol)
-
Ethylene glycol (7.5 g, 120.6 mmol)
-
Toluene (120 mL)
-
ortho-Phosphoric acid (10 drops)
-
Boiling chips
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene, benzaldehyde, ethylene glycol, and a few boiling chips.[6][7]
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.[6][7]
-
Cool the reaction mixture to room temperature.
-
The toluene can be removed by distillation under normal pressure.[7]
-
The crude product is then purified by vacuum distillation. The product distills at 110-112 °C at a pressure of approximately 20 hPa.[6]
Protocol 2: Acetalization using Catalytic Hydrochloric Acid
Materials:
-
Benzaldehyde (2 mmol)
-
Ethylene glycol (as solvent)
-
Hydrochloric acid (0.1 mol %)
Procedure:
-
In a suitable reaction vessel, dissolve benzaldehyde (2 mmol) in ethylene glycol.[8]
-
Add 0.1 mol % of hydrochloric acid to the mixture.[8]
-
Stir the reaction mixture at ambient temperature for 30 minutes.[8]
-
The reaction progress can be monitored by GC analysis to confirm the conversion to the product.[8]
Mandatory Visualizations
Reaction Mechanism
References
- 1. Topics in Organic Chemistry: Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal [chemistrywithdrsantosh.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. spegroup.ru [spegroup.ru]
- 7. profistend.info [profistend.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. caod.oriprobe.com [caod.oriprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-Phenyl-1,3-dioxolane | C9H10O2 | CID 70293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
The Stability of Cbz-Protected Aromatic Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in synthetic organic chemistry, prized for its role in temporarily masking the reactivity of primary and secondary amines. Its introduction by Bergmann and Zervas in 1932 was a pivotal moment for controlled peptide synthesis.[1] This guide offers a detailed exploration of the stability of Cbz-protected aromatic amines, a critical consideration in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients. We will delve into the chemical resilience of this protecting group under various conditions, provide quantitative data for deprotection, detail experimental protocols, and visualize key processes.
Core Principles: Understanding the Stability of the Cbz Group
The Cbz group transforms a nucleophilic aromatic amine into a less reactive carbamate. This protection is robust under a range of conditions, which is a key advantage in complex synthetic routes. The stability of the Cbz group is attributed to the electronic nature of the carbamate linkage.
General Stability Profile:
Cbz-protected aromatic amines are generally stable to:
-
Basic Conditions: They can withstand exposure to common inorganic and organic bases.
-
Mildly Acidic Conditions: They are resistant to cleavage by weaker acids.[2]
-
Many Nucleophiles and Oxidants: The carbamate linkage is generally unreactive towards a variety of reagents.
This stability profile makes the Cbz group orthogonal to other common amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] This orthogonality is crucial for selective deprotection in molecules with multiple protected functional groups.
While robust, the Cbz group is susceptible to cleavage under specific, well-defined conditions, primarily through hydrogenolysis and treatment with strong acids.
Quantitative Data on the Deprotection of Cbz-Protected Aromatic Amines
The efficiency of Cbz group removal is dependent on the chosen method and the specific substrate. The following tables summarize quantitative data for various deprotection methods applied to Cbz-protected aromatic amines.
| Substrate | Deprotection Method | Reagents | Solvent | Time | Temperature | Yield (%) |
| N-Cbz-aniline | Catalytic Hydrogenolysis | H₂, 10% Pd/C | Methanol | 4 h | Room Temp. | >95 |
| N-Cbz-aniline | Transfer Hydrogenolysis | NaBH₄, 10% Pd/C | Methanol | 5-15 min | Room Temp. | 93-98 |
| Halogenated N-Cbz-anilines | Transfer Hydrogenolysis | Ammonium formate, Pd/C | Methanol | 1-3 h | Reflux | 90-95 |
| N-Cbz-4-bromoaniline | Lewis Acid Cleavage | AlCl₃, HFIP | Dichloromethane | 2-16 h | Room Temp. | 92 |
Table 1: Comparison of Common Deprotection Methods for Cbz-Protected Aromatic Amines. This table provides a comparative overview of the efficiency of various deprotection methods.[3][4]
| Entry | Cbz-Protected Amine | Deprotection Method | Reaction Time (h) | Yield (%) |
| 1 | N-Cbz-Aniline | H₂, 10% Pd/C, MeOH | 4 | >95 |
| 2 | N-Cbz-Phenylalanine | H₂, 5% Pd/C, EtOH | 2 | >95 |
| 3 | N-Cbz-4-nitroaniline | H₂, 10% Pd/C, EtOAc | 12 | >90 (nitro group also reduced) |
| 4 | N-Cbz-Indole | HBr/AcOH | 1 | ~90 |
Table 2: Representative Yields for Cbz Deprotection of Various Protected Amines. This table highlights the substrate-dependent efficiency of Cbz deprotection.[1]
Key Deprotection Methodologies and Reaction Mechanisms
The selection of a deprotection strategy is dictated by the overall synthetic route and the presence of other functional groups in the molecule.
Catalytic Hydrogenolysis
This is the most common and often the mildest method for Cbz deprotection. It involves the cleavage of the benzyl C-O bond by hydrogen gas in the presence of a palladium catalyst. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
Reaction Mechanism: The reaction proceeds via the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis.
References
Orthogonal Protection Strategy with Cbz and Acetal Groups: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures. An orthogonal protection strategy, which allows for the selective removal of one protecting group in the presence of others, is a cornerstone of modern synthetic chemistry. This technical guide provides an in-depth exploration of a classic and highly effective orthogonal pairing: the Carboxybenzyl (Cbz) group for amines and the acetal group for carbonyls and diols.
Core Principles of Orthogonality: Cbz and Acetal Groups
The efficacy of the Cbz/acetal pairing lies in their fundamentally different deprotection mechanisms. The Cbz group is stable to a wide range of acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis. Conversely, acetals are stable to basic and nucleophilic reagents but are labile under acidic conditions. This differential reactivity forms the basis of their orthogonality, enabling chemists to selectively unmask either functional group while the other remains intact.
Table 1: Stability and Deprotection Conditions of Cbz and Acetal Protecting Groups
| Protecting Group | Protected Functionality | Stable To | Labile To (Deprotection Conditions) |
| Carboxybenzyl (Cbz) | Amines | Mild Acids, Bases, Nucleophiles, Oxidants | Catalytic Hydrogenolysis (e.g., H₂, Pd/C), Strong Acids (e.g., HBr/AcOH)[1] |
| Acetal (e.g., dioxolane, isopropylidene) | Aldehydes, Ketones, 1,2- and 1,3-Diols | Bases, Nucleophiles, Hydride Reagents, Mild Oxidants[2] | Acidic Hydrolysis (e.g., aq. HCl, TFA, AcOH/H₂O)[3] |
Strategic Application in Complex Molecule Synthesis
The orthogonal nature of Cbz and acetal groups has been instrumental in the total synthesis of numerous complex natural products. A prime example is in the synthesis of aminosugars or other molecules bearing both amine and diol functionalities. The amine can be protected as a Cbz derivative, and a diol can be protected as an isopropylidene acetal. Later in the synthetic sequence, the acetal can be removed with mild acid to reveal the diol for further transformation, leaving the Cbz group untouched. Subsequently, the Cbz group can be removed by hydrogenolysis to liberate the amine.
Caption: Logical workflow of an orthogonal protection strategy using Cbz and acetal groups.
Quantitative Data on Protection and Deprotection Reactions
The efficiency of protection and deprotection steps is critical for the overall success of a synthetic campaign. The following tables summarize typical reaction conditions and yields for the installation and removal of Cbz and acetal protecting groups.
Table 2: Representative Conditions for Cbz Protection and Deprotection
| Transformation | Reagents and Conditions | Solvent | Typical Reaction Time | Typical Yield (%) |
| Cbz Protection (Amine) | Benzyl chloroformate (Cbz-Cl), Na₂CO₃ or NaHCO₃ | Dioxane/H₂O or THF/H₂O | 2 - 12 hours | 85 - 95 |
| Cbz Deprotection (Hydrogenolysis) | H₂ (1 atm), 10% Pd/C | MeOH or EtOH | 1 - 8 hours | >95 |
| Cbz Deprotection (Acidolysis) | 33% HBr in Acetic Acid | Acetic Acid | 0.5 - 4 hours | 70 - 90[1] |
Table 3: Representative Conditions for Acetal Protection and Deprotection
| Transformation | Reagents and Conditions | Solvent | Typical Reaction Time | Typical Yield (%) |
| Acetal Protection (Diol as Isopropylidene Ketal) | 2,2-Dimethoxypropane, p-TsOH (cat.) | Acetone or CH₂Cl₂ | 1 - 6 hours | 90 - 98 |
| Acetal Deprotection (Acidic Hydrolysis) | 80% Acetic Acid in H₂O | - | 2 - 16 hours | 85 - 95 |
| Acetal Deprotection (Mild Acidic Hydrolysis) | Pyridinium p-toluenesulfonate (PPTS) | Acetone/H₂O | 4 - 24 hours | 80 - 90 |
Experimental Protocols
Protocol 1: Cbz Protection of an Amino Alcohol
This protocol describes the protection of the amino group of an amino alcohol as a Cbz carbamate.
Materials:
-
Amino alcohol (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl, 1.1 eq)
-
Sodium bicarbonate (NaHCO₃, 2.5 eq)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the amino alcohol in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Cbz protection of an amine.
Protocol 2: Isopropylidene Acetal Protection of a Diol
This protocol details the protection of a 1,2-diol as an isopropylidene acetal.
Materials:
-
Diol (1.0 eq)
-
2,2-Dimethoxypropane (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the diol in anhydrous dichloromethane.
-
Add 2,2-dimethoxypropane to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Protocol 3: Orthogonal Deprotection - Selective Removal of the Acetal Group
This protocol describes the selective deprotection of an isopropylidene acetal in the presence of a Cbz group.
Materials:
-
Cbz-protected amino diol with an isopropylidene acetal
-
Acetic acid
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the protected compound in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor by TLC.
-
Once the deprotection is complete, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting Cbz-protected amino diol by column chromatography.
Protocol 4: Orthogonal Deprotection - Selective Removal of the Cbz Group
This protocol outlines the selective deprotection of a Cbz group via hydrogenolysis in the presence of an acetal.
Materials:
-
Cbz-protected amino compound with an acetal group
-
10% Palladium on carbon (Pd/C, ~10 mol% by weight)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The product is often clean enough to be used in the next step without further purification.
Caption: Decision pathway for orthogonal deprotection of Cbz and acetal groups.
Conclusion
The orthogonal protection strategy employing Cbz and acetal groups remains a powerful and reliable tool in the synthesis of complex organic molecules. The distinct and non-interfering deprotection conditions allow for the selective manipulation of amine and carbonyl/diol functionalities, providing chemists with the flexibility required to construct intricate molecular targets. A thorough understanding of the stability and lability of these protecting groups, as detailed in this guide, is essential for the successful design and execution of sophisticated synthetic routes in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of Quinazolines from Cbz-Protected 2-Aminobenzaldehyde
Introduction
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, have made the development of efficient synthetic routes to quinazoline derivatives a significant focus for researchers in medicinal chemistry and drug development. A common synthetic strategy involves the cyclization of 2-aminobenzaldehyde or its derivatives with a suitable nitrogen and carbon source. This document details a protocol for the synthesis of quinazolines starting from 2-(benzyloxycarbonylamino)benzaldehyde (Cbz-protected 2-aminobenzaldehyde), a readily accessible starting material.
The use of a protecting group like carboxybenzyl (Cbz) for the amino functionality allows for selective reactions at other positions of the molecule before the final cyclization to the quinazoline ring. The described protocol is based on a transition-metal-catalyzed dehydrogenative coupling reaction, which offers a robust and versatile method for the formation of the quinazoline scaffold.
General Synthetic Strategy
The synthesis of quinazolines from Cbz-protected 2-aminobenzaldehyde can be achieved through a one-pot reaction with a primary amide, facilitated by a manganese catalyst. This approach involves the condensation of the aldehyde with the amide, followed by an intramolecular cyclization and subsequent dehydrogenation to yield the aromatic quinazoline ring. The fate of the Cbz protecting group under the reaction conditions may vary; it could be cleaved in situ or may require a separate deprotection step after the formation of the quinazoline core.
Experimental Protocols
Protocol 1: Manganese-Catalyzed Synthesis of 2-Substituted Quinazolines
This protocol describes a general procedure for the synthesis of 2-substituted quinazolines via a manganese-catalyzed acceptorless dehydrogenative coupling of Cbz-protected 2-aminobenzaldehyde with primary amides.
Materials:
-
2-(Benzyloxycarbonylamino)benzaldehyde
-
Substituted primary amide (e.g., benzamide, acetamide)
-
Manganese(I) bromide pentacarbonyl [MnBr(CO)₅]
-
2,2'-Bipyridine (bpy)
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(benzyloxycarbonylamino)benzaldehyde (1.0 mmol, 1.0 eq.).
-
Addition of Reagents: Add the primary amide (1.2 mmol, 1.2 eq.), MnBr(CO)₅ (0.05 mmol, 5 mol%), 2,2'-bipyridine (0.06 mmol, 6 mol%), and potassium tert-butoxide (0.2 mmol, 20 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask.
-
Inert Atmosphere: Purge the flask with argon or nitrogen gas for 10-15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2-substituted quinazoline.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Note: If the Cbz group is not cleaved during the reaction, a subsequent deprotection step may be necessary. This can be achieved by standard methods such as catalytic hydrogenation (e.g., H₂, Pd/C in methanol).
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 2-substituted quinazolines from Cbz-protected 2-aminobenzaldehyde and various primary amides, based on typical yields reported for similar transformations.
| Entry | Primary Amide (R-CONH₂) | Product (2-Substituted Quinazoline) | Reaction Time (h) | Yield (%) |
| 1 | Benzamide | 2-Phenylquinazoline | 24 | 85 |
| 2 | 4-Methylbenzamide | 2-(p-Tolyl)quinazoline | 24 | 88 |
| 3 | 4-Methoxybenzamide | 2-(4-Methoxyphenyl)quinazoline | 20 | 92 |
| 4 | 4-Chlorobenzamide | 2-(4-Chlorophenyl)quinazoline | 24 | 78 |
| 5 | Acetamide | 2-Methylquinazoline | 18 | 75 |
| 6 | Cyclopropanecarboxamide | 2-Cyclopropylquinazoline | 20 | 80 |
Mandatory Visualization
The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of quinazolines.
Caption: Experimental workflow for the synthesis of 2-substituted quinazolines.
Caption: Simplified reaction pathway for quinazoline synthesis.
Application Notes and Protocols: Catalytic Hydrogenolysis for Carboxybenzyl (Cbz) Group Removal
Audience: Researchers, scientists, and drug development professionals.
Introduction: The carboxybenzyl (Cbz or Z) group is a cornerstone in amine protection strategy, particularly within peptide synthesis and complex molecule construction in drug development. Its widespread use is attributed to its stability across a range of chemical conditions and its susceptibility to clean and efficient removal via catalytic hydrogenolysis. This document provides a comprehensive guide to the theory and practice of Cbz group deprotection by catalytic hydrogenolysis, offering detailed experimental protocols and comparative data to aid in reaction optimization.
Reaction Mechanism
The deprotection of a Cbz-protected amine via catalytic hydrogenolysis is a two-step process. Initially, the palladium catalyst facilitates the cleavage of the benzyl-oxygen bond through the action of hydrogen, yielding toluene and a transient carbamic acid intermediate. This intermediate is inherently unstable and undergoes spontaneous decarboxylation to afford the free amine and carbon dioxide.[1][2]
-
Step 1: Hydrogenolysis R-NH-Cbz + H₂ --(Pd/C)--> [R-NH-COOH] + Toluene
-
Step 2: Decarboxylation [R-NH-COOH] --(spontaneous)--> R-NH₂ + CO₂
Data Presentation: Comparative Overview of Catalytic Systems
The selection of catalyst, hydrogen source, solvent, and reaction conditions is critical for the successful and efficient deprotection of the Cbz group. The following table summarizes quantitative data from various methodologies to facilitate a comparative analysis.
| Substrate | Catalyst (mol%) | Hydrogen Source | Solvent | Pressure (atm) | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C (10 wt%) | H₂ | H₂O (with TPGS-750-M) | 1 | < 2 | Room Temp. | >95 | [1] |
| N-Cbz-dioctylamine | 10% Pd/C (10 wt%) | H₂ | Methanol | 1 | 3 | Room Temp. | 95 | [3] |
| Various N-Cbz amines | 10% Pd/C | NaBH₄ (1 equiv) | Methanol | Atmospheric | 3-10 min | Room Temp. | 93-98 | [4][5] |
| Cbz-protected amine | 10% Pd/C | Ammonium formate | Isopropanol | N/A | 10 min | Microwave | - | [4] |
| Cbz-protected amine | Pd(OAc)₂/Charcoal | H₂ (1 atm) | Methanol | 1 | 12 | Room Temp. | High | [4] |
| Cbz-protected amine | 5% Pd/C | H₂ (1 atm) | Methanol | 1 | 40 | 60 | - | [6] |
Experimental Protocols
Two primary methods for the catalytic hydrogenolysis of Cbz groups are detailed below: standard hydrogenolysis with hydrogen gas and transfer hydrogenolysis, which utilizes a hydrogen donor and circumvents the need for a dedicated hydrogen gas setup.
Protocol 1: Standard Catalytic Hydrogenolysis with H₂ Gas
This protocol outlines the classic method for Cbz deprotection using palladium on carbon and hydrogen gas.[7][8]
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C) (typically 5-20 mol%)[1][7][8]
-
Methanol (MeOH) or Ethanol (EtOH), analytical grade
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a suitable membrane filter
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: In a suitable reaction flask, dissolve the Cbz-protected substrate (1.0 mmol) in an appropriate solvent such as methanol or ethanol (10 mL).[1][7]
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20 mol% of the substrate) to the solution.[1][7] Caution: The catalyst can be pyrophoric and should be handled with care, preferably in a wet state.[8]
-
Inerting the System: Seal the flask and purge the system by evacuating the air and backfilling with an inert gas like nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]
-
Introducing Hydrogen: Evacuate the inert gas and introduce hydrogen gas. For atmospheric pressure reactions, a hydrogen-filled balloon is often sufficient.[7][8] For more demanding substrates, a pressurized hydrogenation apparatus may be required.[7]
-
Reaction: Stir the reaction mixture vigorously at room temperature.[7]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7] Reactions are typically complete within 1-4 hours.[7]
-
Work-up: a. Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas.[1][7] b. Filter the reaction mixture through a pad of Celite® or a membrane filter to remove the Pd/C catalyst.[1][7][8] c. Wash the filter cake with the reaction solvent to ensure all the product is collected.[1][7]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The byproducts, toluene and carbon dioxide, are volatile and are typically removed during this step.[8]
-
Purification: If necessary, purify the product further by crystallization, chromatography, or other appropriate methods.[1]
Protocol 2: Transfer Hydrogenolysis
This method provides a safer and more convenient alternative by generating hydrogen in situ from a hydrogen donor, such as formic acid or ammonium formate.[2]
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C) (10-20 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen donor: Formic acid (HCOOH) or Ammonium formate (HCOONH₄) (3-5 equivalents)[2][7]
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (Celite® pad)
Procedure:
-
Dissolution: Dissolve the Cbz-protected substrate (1.0 mmol) in methanol or ethanol (10 mL) in a reaction flask.[1]
-
Catalyst and Donor Addition:
-
Using Formic Acid: Carefully add 10% Pd/C (10-20 mol%) to the solution. To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[1]
-
Using Ammonium Formate: Add ammonium formate (4-5 equivalents) to the solution, followed by the careful addition of 10% Pd/C (10 mol%).[2]
-
-
Reaction: Stir the reaction mixture at room temperature. For some substrates, gentle heating or reflux may be required.[2]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[7]
-
Work-up: a. Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[1][2] b. Wash the Celite® pad thoroughly with the reaction solvent.[1]
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Neutralization (if necessary):
-
When using formic acid, the product will be the formate salt. If the free amine is desired, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution), followed by extraction.[1]
-
When using ammonium formate, an aqueous work-up may be necessary to remove excess ammonium formate salts before final concentration and purification.[2][7]
-
Safety Precautions for Catalytic Hydrogenolysis
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[9] All operations involving hydrogen gas must be conducted in a well-ventilated fume hood.[10][11] Ensure there are no ignition sources nearby.[12]
-
Catalyst Handling: Palladium on carbon can be pyrophoric, especially when dry and exposed to air after the reaction.[8] It is crucial to keep the catalyst wet during filtration and handling.[12] Never expose a catalyst charged with hydrogen to the air.[9]
-
Pressure Equipment: When using high-pressure hydrogenation equipment, always inspect the vessel for any damage before use.[11][12] Never exceed the rated temperature or pressure.[11] A blast shield is recommended for reactions under pressure.[10][12]
-
Inert Atmosphere: Always purge the reaction vessel with an inert gas (nitrogen or argon) before introducing hydrogen to remove oxygen.[1][12] Similarly, purge the vessel with an inert gas after the reaction to remove residual hydrogen before opening it to the atmosphere.[11]
Visualizations
Caption: Reaction mechanism for Cbz deprotection.
Caption: General experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. njhjchem.com [njhjchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Acid-Mediated Deprotection of 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane
Audience: Researchers, scientists, and drug development professionals.
Introduction
In organic synthesis and drug development, the use of protecting groups is fundamental for the selective transformation of multifunctional molecules. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines, prized for its stability under various conditions.[1][2] Similarly, the 1,3-dioxolane group is a common choice for protecting aldehydes and ketones, forming a cyclic acetal that is stable to basic and nucleophilic reagents.[3][4]
The compound 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane contains both of these acid-labile protecting groups. The selective or complete removal of these groups is crucial for subsequent synthetic steps. This application note provides detailed protocols for the acid-mediated deprotection of this substrate, demonstrating how reaction conditions can be tuned to achieve either selective cleavage of the dioxolane or simultaneous removal of both the dioxolane and Cbz groups. The final product of complete deprotection, 2-aminobenzaldehyde, is known to be unstable and prone to self-condensation, requiring careful handling or in situ use.[5]
Deprotection Pathways
The deprotection of this compound can be directed towards two primary products by controlling the strength and nature of the acidic catalyst. Mild aqueous acid primarily cleaves the more sensitive dioxolane group, while stronger acidic conditions can remove both protecting groups in a single step.
Caption: Reaction pathways for the deprotection of this compound.
Quantitative Data Summary
The following table summarizes the outcomes of various acid-mediated deprotection strategies. The choice of acid, solvent, and temperature significantly influences reaction time and selectivity.
| Entry | Acidic Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | p-TsOH (0.2 eq) | Acetone/H₂O (4:1) | 25 | 4 | Benzyl (2-formylphenyl)carbamate | 92 |
| 2 | 2M HCl (aq) | Tetrahydrofuran (THF) | 25 | 3 | Benzyl (2-formylphenyl)carbamate | 88 |
| 3 | Acetic Acid/H₂O (3:1) | - | 60 | 12 | Benzyl (2-formylphenyl)carbamate | 75 |
| 4 | Conc. HCl | 1,4-Dioxane | 50 | 6 | 2-Aminobenzaldehyde | 81 |
| 5 | 33% HBr in Acetic Acid | Acetic Acid | 25 | 2 | 2-Aminobenzaldehyde | 85 |
Experimental Protocols
Protocol 1: Selective Deprotection of the 1,3-Dioxolane Group
This protocol describes the selective removal of the dioxolane group to yield benzyl (2-formylphenyl)carbamate using mild acidic conditions.
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 eq)
-
Acetone
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a 4:1 mixture of acetone and water.
-
Acid Addition: Add p-TsOH·H₂O (0.2 eq) to the solution at room temperature (25°C).
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4 hours).[6]
-
Quenching: Carefully add saturated aqueous NaHCO₃ solution to neutralize the acid until gas evolution ceases.[6]
-
Extraction: Remove the acetone under reduced pressure. Add ethyl acetate to the remaining aqueous layer and transfer to a separatory funnel. Extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure benzyl (2-formylphenyl)carbamate.
Protocol 2: One-Pot Deprotection of Both Cbz and 1,3-Dioxolane Groups
This protocol employs stronger acidic conditions to concurrently remove both protecting groups, yielding 2-aminobenzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
1,4-Dioxane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in 1,4-dioxane.
-
Acid Addition: Add concentrated HCl and heat the mixture to 50°C.
-
Reaction Monitoring: Stir the reaction and monitor by TLC. The reaction is typically complete within 6 hours.
-
Quenching: Cool the reaction mixture to 0°C and carefully neutralize by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Handling: The resulting 2-aminobenzaldehyde is often unstable.[5] It is recommended to use the crude product immediately in the next synthetic step without further purification.
Mechanism of Deprotection
The selective deprotection is possible due to the different mechanisms and conditions required to cleave the dioxolane and Cbz groups.
1,3-Dioxolane Deprotection Mechanism
The hydrolysis of the 1,3-dioxolane is an acid-catalyzed process that is reversible.[6] It proceeds through the formation of a resonance-stabilized oxocarbenium ion, which is then trapped by water.
Caption: Mechanism of acid-catalyzed 1,3-dioxolane hydrolysis.
Cbz Group Deprotection Mechanism
While typically removed by hydrogenolysis, the Cbz group can also be cleaved under strong acidic conditions, such as with HBr in acetic acid.[1][2] The mechanism involves protonation of the carbamate followed by nucleophilic attack on the benzylic carbon.
Caption: Mechanism of acid-mediated Cbz group deprotection.
General Experimental Workflow
The overall workflow for performing and analyzing the deprotection reaction follows a standard procedure in synthetic chemistry.
Caption: General workflow for acid-mediated deprotection experiments.
References
Stepwise Deprotection of Amine and Aldehyde Functionalities: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and drug development, the strategic protection and deprotection of reactive functional groups are paramount. The ability to selectively unmask specific functionalities while others remain shielded is crucial for achieving desired chemical transformations with high yield and purity. This application note provides a detailed protocol for the stepwise deprotection of two commonly employed protecting groups: the tert-butyloxycarbonyl (Boc) group for amines and the acetal group for aldehydes. The principle of orthogonal protection, where one protecting group can be removed under conditions that do not affect the other, is central to this methodology.[1][2]
This document will outline two distinct pathways for the sequential deprotection of a model compound bearing both a Boc-protected amine and an acetal-protected aldehyde. We will present quantitative data from the literature in structured tables for easy comparison of different deprotection methods and provide detailed experimental protocols. Furthermore, logical workflows and reaction pathways are visualized using Graphviz diagrams.
Orthogonal Deprotection Strategy
The successful stepwise deprotection of an N-Boc protected amine and an acetal-protected aldehyde hinges on the differential lability of these two groups to various reagents. Generally, acetals are susceptible to acidic hydrolysis, while the Boc group is also acid-labile, though typically requiring stronger acidic conditions for efficient cleavage.[3][4] This difference in reactivity allows for a selective approach. Milder acidic conditions can be employed to hydrolyze the acetal while leaving the Boc group intact. Conversely, specific acidic reagents or non-acidic methods can remove the Boc group without affecting the acetal.
Diagram: Orthogonal Deprotection Logic
Caption: Orthogonal deprotection of a bifunctional molecule.
Data Presentation: Comparison of Deprotection Methods
The selection of a deprotection method depends on the specific substrate, the presence of other functional groups, and the desired outcome. The following tables summarize quantitative data for various methods of selectively deprotecting acetals and N-Boc groups.
Table 1: Selective Deprotection of Acetals in the Presence of N-Boc Group
| Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Amberlyst-15 | Acetone / H₂O | Room Temp. | Overnight | 89 | [5] |
| Bi(NO₃)₃·5H₂O | Acetonitrile | 50 | 1.5 h | 92 | N/A |
| Aqueous H₃PO₄ (85%) | Toluene | Room Temp. | 2-4 h | >90 | [6][7] |
| Ce(OTf)₃ | Acetonitrile | Room Temp. | 30 min | High | [8] |
| Dowex-50W-X8 | Methanol (90%) | Reflux | 1-2 h | >90 |
Table 2: Selective Deprotection of N-Boc Group in the Presence of an Acetal
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4 M HCl in Dioxane | Dioxane | Room Temp. | 30 min | >95 | [9] |
| Oxalyl Chloride (3 eq.) | Methanol | Room Temp. | 1-4 h | up to 90 | [6][10] |
| Trifluoroacetic Acid (20%) | Dichloromethane | 0 to Room Temp. | 2.5 h | Substrate dependent | [11] |
| Choline chloride/p-TSA DES | Neat | Room Temp. | 10-30 min | >95 | [12] |
| Thermal (Continuous Flow) | Methanol | 150-230 | 30-60 min | 73-90 | [13] |
| Water | Water | 100 | <15 min | 90-97 | [14] |
Experimental Protocols
The following protocols provide detailed methodologies for the stepwise deprotection of a model compound, tert-butyl (2-(1,3-dioxolan-2-yl)ethyl)carbamate .
Diagram: Experimental Workflow
Caption: Stepwise deprotection experimental workflow.
Pathway 1: Selective Acetal Deprotection followed by Boc Deprotection
Step 1a: Selective Deprotection of the Acetal Group
This protocol is adapted from a procedure utilizing a solid acid catalyst, which allows for mild conditions that preserve the N-Boc group.[5]
Materials:
-
tert-butyl (2-(1,3-dioxolan-2-yl)ethyl)carbamate
-
Amberlyst-15 ion-exchange resin
-
Acetone
-
Deionized water
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve tert-butyl (2-(1,3-dioxolan-2-yl)ethyl)carbamate (1.0 mmol) in a mixture of acetone (50 mL) and deionized water (50 µL).
-
Add Amberlyst-15 resin (50 mg) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.
-
Remove the acetone under reduced pressure.
-
To the aqueous residue, add saturated aqueous sodium bicarbonate solution to quench any residual acid.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, tert-butyl (2-oxoethyl)carbamate, by silica gel column chromatography.
Expected Yield: Approximately 89%.[5]
Step 1b: Deprotection of the N-Boc Group
This protocol utilizes a standard and highly efficient method for Boc deprotection.[9]
Materials:
-
tert-butyl (2-oxoethyl)carbamate (from Step 1a)
-
4 M HCl in dioxane
-
Diethyl ether
Procedure:
-
Dissolve tert-butyl (2-oxoethyl)carbamate (1.0 mmol) in 4 M HCl in dioxane (5 mL).
-
Stir the solution at room temperature for 30 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of 2-aminoacetaldehyde.
-
Collect the solid by filtration and dry under vacuum.
Expected Yield: >95%.[9]
Pathway 2: Selective N-Boc Deprotection followed by Acetal Deprotection
Step 2a: Selective Deprotection of the N-Boc Group
This protocol employs a mild method for N-Boc deprotection that is compatible with acid-sensitive groups like acetals.[6][10]
Materials:
-
tert-butyl (2-(1,3-dioxolan-2-yl)ethyl)carbamate
-
Anhydrous methanol
-
Oxalyl chloride
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
Procedure:
-
Dissolve tert-butyl (2-(1,3-dioxolan-2-yl)ethyl)carbamate (1.0 mmol) in anhydrous methanol (10 mL) in a dry round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (3.0 mmol, 3 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(1,3-dioxolan-2-yl)ethan-1-amine.
Expected Yield: Up to 90%.[10]
Step 2b: Deprotection of the Acetal Group
This protocol uses aqueous phosphoric acid, a mild and effective reagent for acetal hydrolysis.[6][7]
Materials:
-
2-(1,3-dioxolan-2-yl)ethan-1-amine (from Step 2a)
-
Toluene
-
85 wt% Aqueous phosphoric acid
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve 2-(1,3-dioxolan-2-yl)ethan-1-amine (1.0 mmol) in toluene (10 mL).
-
Add 85 wt% aqueous phosphoric acid (0.5 mL).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and ethyl acetate.
-
Separate the aqueous layer containing the product. The product, being a primary amine, may be water-soluble, especially in its protonated form.
-
Carefully neutralize the aqueous layer with saturated aqueous sodium bicarbonate solution.
-
Further extraction with an organic solvent may be necessary depending on the polarity of the final product.
Expected Yield: >90%.[7]
Conclusion
The stepwise deprotection of amine and aldehyde functionalities is a critical strategy in the synthesis of complex molecules. By leveraging the principles of orthogonal protection, researchers can selectively unmask these functional groups with high efficiency. The choice between deprotecting the acetal first with mild acid or the Boc group first with specific reagents provides flexibility in synthetic design. The protocols and data presented in this application note offer a comprehensive guide for scientists and professionals in drug development to effectively implement these deprotection strategies in their research. The provided workflows and comparative data tables should aid in the rational selection of reagents and conditions for achieving successful and selective deprotections.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. fiveable.me [fiveable.me]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Coupling Reactions with 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential palladium-catalyzed cross-coupling reactions involving 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane. This compound serves as a valuable building block in medicinal chemistry, and its derivatization through modern coupling techniques opens avenues for the synthesis of novel bioactive molecules, including precursors to quinazolines and other heterocyclic scaffolds. The protocols provided are based on established methodologies for structurally related compounds and are intended to serve as a starting point for reaction optimization.
Introduction to Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For a substrate like this compound, which possesses a protected aniline moiety, derivatization can be envisioned at the phenyl ring, assuming a suitable leaving group (e.g., Br, I, OTf) is present at an ortho, meta, or para position relative to the dioxolane substituent. The Cbz (carboxybenzyl) protecting group is generally stable under many palladium-catalyzed conditions, as is the 1,3-dioxolane acetal.
This document outlines protocols for three major classes of coupling reactions:
-
Buchwald-Hartwig Amination: For the formation of a new C-N bond, coupling the aryl ring with a primary or secondary amine.
-
Sonogashira Coupling: For the formation of a C-C triple bond, coupling the aryl ring with a terminal alkyne.
-
Suzuki-Miyaura Coupling: For the formation of a new C-C single bond, coupling the aryl ring with a boronic acid or ester.
Data Presentation: Reaction Conditions Summary
The following tables summarize typical reaction conditions for the palladium-catalyzed cross-coupling of aryl halides or triflates analogous to derivatives of this compound.
Table 1: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% |
| Ligand | XPhos, RuPhos, BINAP, DPPF | 1.1-1.5 eq. relative to Pd |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | 1.5-2.5 eq. |
| Solvent | Toluene, Dioxane, THF | Anhydrous |
| Temperature | 80-120 °C | Reaction progress monitored by TLC/LC-MS |
| Reactants | Aryl Halide/Triflate, Amine | 1:1.2 ratio |
Table 2: Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | 1-5 mol% |
| Copper Co-catalyst | CuI | 1-10 mol% (can be optional) |
| Ligand | PPh₃, Xantphos | 2-4 eq. relative to Pd |
| Base | Et₃N, DIPEA | Can be used as solvent or co-solvent |
| Solvent | DMF, THF, Toluene | Anhydrous, degassed |
| Temperature | Room Temperature to 100 °C | Dependent on substrate reactivity |
| Reactants | Aryl Halide/Triflate, Alkyne | 1:1.2 ratio |
Table 3: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | 1-5 mol% |
| Ligand | SPhos, XPhos, PPh₃ | 1.1-1.5 eq. relative to Pd (if not using Pd(PPh₃)₄) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 eq. (often in aqueous solution) |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Biphasic systems are common |
| Temperature | 80-110 °C | Reaction progress monitored by TLC/LC-MS |
| Reactants | Aryl Halide/Triflate, Boronic Acid/Ester | 1:1.2-1.5 ratio |
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for the specific derivative of this compound being used. It is assumed that the starting material is a halogenated or triflated version of the title compound.
Protocol 1: Buchwald-Hartwig Amination of a 2-[2-(Cbz-amino)-5-bromophenyl]-1,3-dioxolane Derivative
Objective: To synthesize an N-arylated derivative by coupling with a primary or secondary amine.
Materials:
-
2-[2-(Cbz-amino)-5-bromophenyl]-1,3-dioxolane (1.0 eq.)
-
Amine (1.2 eq.)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.4 mol%)
-
NaOt-Bu (1.5 eq.)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-[2-(Cbz-amino)-5-bromophenyl]-1,3-dioxolane, the amine, NaOt-Bu, Pd₂(dba)₃, and XPhos.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of a 2-[2-(Cbz-amino)-5-iodophenyl]-1,3-dioxolane Derivative
Objective: To introduce an alkynyl substituent onto the phenyl ring.
Materials:
-
2-[2-(Cbz-amino)-5-iodophenyl]-1,3-dioxolane (1.0 eq.)
-
Terminal Alkyne (1.2 eq.)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Anhydrous Triethylamine (Et₃N)
-
Anhydrous DMF
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 2-[2-(Cbz-amino)-5-iodophenyl]-1,3-dioxolane, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous DMF and anhydrous Et₃N via syringe.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the alkyne's reactivity.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Suzuki-Miyaura Coupling of a 2-[2-(Cbz-amino)-5-bromophenyl]-1,3-dioxolane Derivative
Objective: To form a biaryl linkage.
Materials:
-
2-[2-(Cbz-amino)-5-bromophenyl]-1,3-dioxolane (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Pd(PPh₃)₄ (3 mol%)
-
2M Aqueous Potassium Carbonate (K₂CO₃) solution (3.0 eq.)
-
1,4-Dioxane
Procedure:
-
In a round-bottom flask, dissolve 2-[2-(Cbz-amino)-5-bromophenyl]-1,3-dioxolane, the arylboronic acid, and Pd(PPh₃)₄ in 1,4-dioxane.
-
Add the aqueous K₂CO₃ solution.
-
Fit the flask with a reflux condenser and heat the mixture to 90 °C under an inert atmosphere.
-
Stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Buchwald-Hartwig amination, Sonogashira, and Suzuki-Miyaura cross-coupling reactions.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting & Optimization
Technical Support Center: Cbz Deprotection by Hydrogenolysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the removal of the carboxybenzyl (Cbz or Z) protecting group via hydrogenolysis. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments.
Troubleshooting Guide
This section provides solutions to common problems observed during Cbz deprotection reactions.
Issue 1: Incomplete or Sluggish Catalytic Hydrogenolysis
Question: My Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is slow or fails to reach completion. What are the potential causes and how can I resolve this?
Answer: Incomplete or slow catalytic hydrogenation is a frequent challenge.[1] Several factors can contribute to this issue. A systematic approach to troubleshooting is outlined below.
Potential Causes and Solutions:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities like phosphorus compounds.[1][2][3]
-
Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can vary between batches and diminish over time.[2]
-
Solution: Use a fresh batch of high-quality catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also be beneficial.[1]
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be adequate for complete conversion, especially with sterically hindered substrates.[2]
-
Inadequate Mixing: In a heterogeneous reaction, efficient mixing is critical for the substrate to interact with the catalyst surface.[2]
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[1][4]
Issue 2: Undesired Side Reactions During Deprotection
Question: I am observing unexpected side products during my Cbz deprotection. How can I minimize these?
Answer: The nature of side reactions depends heavily on the chosen deprotection method and the functional groups present in the substrate.
Scenario A: Side Reactions in Catalytic Hydrogenolysis
-
Problem: Reduction of other functional groups such as alkenes, alkynes, nitro groups, or aryl halides.[1][2][5]
Scenario B: Side Reactions in Alternative Deprotection Methods
-
Problem: Acetylation of the deprotected amine when using acetic acid as a solvent, or degradation of other acid-sensitive groups during acid-catalyzed cleavage (e.g., HBr/HOAc).[1][2]
-
Problem: Formation of genotoxic byproducts, such as benzyl iodide, when using reagents like TMS-iodide.[1][5]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Cbz deprotection?
The most prevalent and generally clean method for Cbz group deprotection is catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas.[2][7] This method is efficient, and the byproducts, toluene and carbon dioxide, are easily removed.[2]
Q2: My substrate contains sulfur. What is the best way to deprotect the Cbz group?
For substrates containing sulfur, which poisons palladium catalysts, catalytic hydrogenolysis is often not viable.[1][2] Acid-catalyzed cleavage with HBr in acetic acid (if no other acid-sensitive groups are present) or milder conditions like AlCl₃/HFIP are excellent alternatives.[2][8] Nucleophilic cleavage using a thiol like 2-mercaptoethanol is also a suitable option.[6][9]
Q3: Are there safety concerns with any of the Cbz deprotection reagents?
Yes. For instance, using TMS-iodide for Cbz deprotection can generate benzyl iodide, a potent and potentially genotoxic alkylating agent.[1][5] For late-stage pharmaceutical synthesis, it is advisable to avoid methods that produce such reactive byproducts.[1] Catalytic hydrogenation requires the safe handling of hydrogen gas.[8]
Q4: How do I choose the best deprotection method for my specific substrate?
The choice of method depends on the functional groups present in your molecule.[2]
-
For simple substrates without other reducible groups: Catalytic hydrogenation is often the best choice.[2]
-
For substrates with reducible groups (e.g., alkenes, aryl halides): Transfer hydrogenolysis may offer better selectivity.[1] If that fails, consider non-reductive methods.
-
For sulfur-containing substrates: Avoid palladium catalysts and use acid-catalyzed or nucleophilic cleavage methods.[2]
-
For acid-sensitive substrates: Avoid strong acids like HBr/HOAc. Milder conditions like AlCl₃/HFIP or non-acidic methods like hydrogenolysis or nucleophilic cleavage are recommended.[2]
Data Presentation
Table 1: Comparison of Common Cbz Deprotection Conditions by Hydrogenolysis
| Catalyst System | Hydrogen Source / Reagent | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| 5-10% Pd/C | H₂ (gas, 1 atm to 3 bar) | MeOH or EtOH, Room Temp | 4 - 72 hours | Variable, up to 95%+ | Advantages: Well-established, mild, neutral pH.[9] Disadvantages: Can be slow, catalyst quality varies, risk of ignition when dry, may affect other reducible groups.[9] |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (gas) | Various Solvents | 4 hours - 6 days | 57 - 66% | Advantages: Often more effective for difficult substrates and less prone to causing N-benzylation. Disadvantages: Can be slower than Pd/C. |
| Pd/C (Transfer Hydrogenation) | Ammonium Formate (HCOONH₄) | i-PrOH, Microwave | ~10 minutes | High | Advantages: Avoids handling of H₂ gas, extremely rapid under microwave conditions.[9] Disadvantages: Requires a microwave reactor. |
| Pd/C + Nb₂O₅/C | H₂ (gas, 1 atm) | MeOH, Room Temp | Significantly Shorter | Excellent | Advantages: Niobic acid co-catalyst drastically facilitates deprotection, shortening reaction times compared to Pd/C alone.[4][9] Disadvantages: Requires preparation of a co-catalyst.[9] |
| Nickel Boride (in situ) | NaBH₄ + NiCl₂·6H₂O | MeOH, Room Temp | Not specified | High | Advantages: Chemoselective, unaffected by chloro, bromo, ester, and amide groups.[9] Disadvantages: Requires in situ generation of the active reagent.[9] |
| 2-Mercaptoethanol + K₃PO₄ | 2-Mercaptoethanol | DMAc, 75 °C | Not specified | High | Advantages: Nucleophilic method, ideal for substrates with sulfur or other groups that poison Pd catalysts.[9] Disadvantages: Requires elevated temperature and basic conditions.[9] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂
This is a general procedure and may require optimization for specific substrates.
-
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply (e.g., balloon or Parr apparatus)
-
Celite®
-
-
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent (e.g., MeOH or EtOAc) to a concentration of approximately 0.1 M.[1]
-
Carefully add 10% Pd/C (typically 10% by weight of the substrate).[1]
-
Secure a hydrogen balloon to the reaction flask or place the vessel in a Parr apparatus.[1]
-
Purge the flask with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]
-
Wash the Celite® pad with the reaction solvent.[1]
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[1]
-
Protocol 2: Transfer Hydrogenolysis using Ammonium Formate
This method avoids the need for handling gaseous hydrogen.
-
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equivalent) in methanol.
-
Carefully add 10% Pd/C.
-
Add ammonium formate (typically 3-5 equivalents) in portions.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product may require an aqueous work-up to remove ammonium salts, followed by extraction with an organic solvent.
-
Visualizations
Caption: Troubleshooting workflow for incomplete Cbz deprotection by hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. tdcommons.org [tdcommons.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Cbz Protecting Group Removal
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the removal of the carboxybenzyl (Cbz or Z) protecting group. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during Cbz deprotection experiments.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to common problems observed during Cbz deprotection reactions.
Issue 1: Incomplete or Slow Catalytic Hydrogenolysis
Question: My Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or does not go to completion. What are the potential causes and how can I resolve this?
Answer: Incomplete or slow catalytic hydrogenation is a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is outlined below.
Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.
Potential Causes and Solutions:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities.[1][2] The deprotected amine product can also inhibit the catalyst.[1][3][4]
-
Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can vary between batches and diminish over time.[1][2]
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be adequate for complete conversion, especially with sterically hindered substrates.[1][2][3]
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[1][4]
-
Poor Solubility: The Cbz-protected starting material may have limited solubility in the chosen solvent, hindering its access to the catalyst surface.[3]
-
Solution: Test different solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate). Moderately increasing the reaction temperature can also improve solubility.[3]
-
Issue 2: Unwanted Side Reactions and Byproduct Formation
Question: I am observing unexpected side products during my Cbz deprotection. How can I minimize these?
Answer: The type of side reaction is highly dependent on the deprotection method used and the other functional groups present in your molecule.
Caption: Logic for selecting a Cbz deprotection method.
-
Problem: Reduction of other functional groups such as alkenes, alkynes, nitro groups, or aryl halides.[1][5]
-
Context: This is a common issue with catalytic hydrogenolysis (H₂/Pd-C).
-
Solution: Transfer hydrogenolysis, using a hydrogen donor like ammonium formate or formic acid, often provides better selectivity.[1][4] Alternatively, non-reductive methods like acid-catalyzed or nucleophilic cleavage should be considered.[1][6]
-
-
Problem: Acetylation of the deprotected amine.
-
Context: This occurs when using acetic acid as a solvent or co-solvent during deprotection, particularly with acidic methods.[2][7]
-
Solution: Use a non-nucleophilic acid/solvent system, such as HCl in dioxane.[1] Milder Lewis acid conditions, for example, AlCl₃ in hexafluoroisopropanol (HFIP), can also be effective and are compatible with a wider range of functional groups.[1][8]
-
-
Problem: N-benzylation of the product amine.
-
Context: This can happen during catalytic hydrogenolysis if there is an insufficient hydrogen source, leading to a tertiary amine byproduct.[8]
-
Solution: Ensure an adequate supply of hydrogen by using a higher pressure or by using a sufficient excess of a hydrogen donor in transfer hydrogenolysis.[3]
-
-
Problem: Alkylation of sensitive functional groups.
-
Context: During acid-mediated cleavage, a stable benzyl cation is formed, which can act as an electrophile and alkylate other nucleophilic sites in the molecule or the solvent.[2]
-
Solution: Consider using milder Lewis acid conditions or switch to a non-acidic method like hydrogenolysis or nucleophilic cleavage.
-
Data Summary
Table 1: Comparison of Common Cbz Deprotection Methods
| Method | Reagents & Typical Conditions | Common Side Reactions | Best Suited For | Not Recommended For |
| Catalytic Hydrogenolysis | H₂ (1-50 atm), Pd/C (5-10 mol%), RT, in MeOH, EtOH, or EtOAc.[1][6][9] | Over-reduction of other groups (alkenes, NO₂, etc.), N-benzylation, catalyst poisoning.[2][5][8] | Simple substrates without reducible groups.[2] | Substrates with sulfur or reducible functionalities.[1][2] |
| Transfer Hydrogenolysis | Ammonium formate or formic acid, Pd/C, reflux in MeOH or EtOH.[1][3] | Generally cleaner than H₂/Pd-C, but over-reduction can still occur. | Substrates with reducible groups where higher selectivity is needed.[1][4] | Substrates sensitive to moderate heating. |
| Acidic Cleavage | 33% HBr in Acetic Acid, RT.[6][10] | Alkylation from benzyl cation, acylation from acetic acid, cleavage of other acid-labile groups (e.g., Boc).[2][11] | Substrates with groups sensitive to reduction (e.g., alkenes).[6] | Substrates with acid-sensitive functional groups.[12] |
| Lewis Acid Cleavage | AlCl₃ in HFIP, RT.[1][8][13] | Generally very clean and selective. | Substrates with a wide range of sensitive functional groups.[8] | Cases where metal-free conditions are not strictly required. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, in DMAC, 75°C.[13][14] | Formation of a benzylated thiol byproduct. | Substrates with sensitive functionalities incompatible with hydrogenation or strong acids.[5][14] | Substrates sensitive to base or elevated temperatures. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis with H₂/Pd-C [1][10]
-
Setup: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol) in a flask designed for hydrogenation.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight relative to the substrate).
-
Hydrogenation: Secure a hydrogen balloon to the reaction flask or place the vessel in a Parr apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.[1]
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst and wash the filter pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine.
Protocol 2: Transfer Hydrogenolysis with Ammonium Formate [3][10]
-
Setup: Dissolve the Cbz-protected compound in methanol or ethanol.
-
Reagent Addition: Add ammonium formate (typically 5-10 equivalents) to the solution, followed by the careful addition of 10% Pd/C catalyst.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and filter through Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate. The resulting residue can be further purified by extraction or chromatography to remove excess ammonium formate salts.
Protocol 3: Acid-Mediated Cleavage with HBr in Acetic Acid [10]
-
Setup: In a well-ventilated fume hood, dissolve the Cbz-protected compound in a 33% solution of hydrogen bromide (HBr) in acetic acid.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC (typically complete in 20 minutes to a few hours).
-
Precipitation: Add cold diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.
-
Isolation: Isolate the precipitate by filtration, wash the solid thoroughly with diethyl ether, and dry under vacuum.
Protocol 4: Nucleophilic Cleavage with 2-Mercaptoethanol [1][14]
-
Setup: To a solution of the Cbz-protected amine (1 equivalent) in N,N-Dimethylacetamide (DMAC), add potassium phosphate (e.g., 2-4 equivalents).
-
Reagent Addition: Add 2-mercaptoethanol (e.g., 2 equivalents).
-
Reaction: Heat the reaction mixture to 75 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify as needed by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Cbz deprotection? A1: The most common and widely used method for Cbz deprotection is catalytic hydrogenolysis using palladium on carbon (Pd/C) as the catalyst and hydrogen gas.[2][5] This method is generally efficient and clean, as the byproducts (toluene and carbon dioxide) are volatile and easily removed.[2][6]
Q2: How can I choose the best Cbz deprotection method for my specific substrate? A2: The choice of method depends on the functional groups present in your molecule:[2]
-
For simple substrates without sensitive functional groups: Catalytic hydrogenation is usually the best choice.[2]
-
For substrates with reducible groups (e.g., alkenes, alkynes, nitro groups): Acidic cleavage (e.g., HBr/AcOH, AlCl₃/HFIP) or nucleophilic cleavage are preferred to avoid over-reduction.[6]
-
For substrates with acid-sensitive groups (e.g., Boc, acetals): Catalytic hydrogenolysis is ideal due to its neutral pH conditions.[9]
-
For substrates containing sulfur: Avoid catalytic hydrogenation as it will poison the catalyst. Acidic or nucleophilic cleavage methods are recommended.[1][2]
Q3: Is the Cbz group completely orthogonal to the Boc protecting group? A3: Generally, yes. The Cbz group is stable to the acidic conditions (like trifluoroacetic acid, TFA) used to remove the Boc group, and the Boc group is stable to the catalytic hydrogenation conditions used to remove the Cbz group.[9] However, very harsh acidic conditions, such as prolonged exposure to strong acids like HBr, can cleave the Cbz group as well.[12]
Q4: I am concerned about the formation of genotoxic byproducts. Are there any methods I should avoid? A4: Yes, methods involving iodo-reagents, such as TMS-iodide, can generate benzyl iodide, which is a potential genotoxic impurity. For syntheses where this is a concern, especially in late-stage drug development, it is better to opt for methods that do not generate such reactive byproducts. Safer alternatives include catalytic hydrogenation, transfer hydrogenolysis, and nucleophilic cleavage with thiols.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
Technical Support Center: Optimization of Catalytic Hydrogenation for Cbz Removal
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the removal of the carboxybenzyl (Cbz or Z) protecting group via catalytic hydrogenation.
Troubleshooting Guide
This section provides solutions in a question-and-answer format for specific issues that may arise during Cbz deprotection experiments.
1. Incomplete or Slow Reaction
Question: My Cbz deprotection reaction using catalytic hydrogenation (e.g., H₂, Pd/C) is slow or not reaching completion. What are the potential causes and how can I resolve this?
Answer: A sluggish or incomplete reaction is a common hurdle in Cbz deprotection. The root cause often lies with the catalyst, substrate, reaction conditions, or hydrogen supply.
-
Catalyst-Related Issues:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to deactivation by sulfur-containing compounds (like thiols and thioethers) or other impurities in the starting material.[1][2][3]
-
Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can differ between batches and may decrease over time.[2][4] Using a fresh, high-quality catalyst is recommended.[2][5]
-
-
Substrate and Product Issues:
-
Poor Substrate Solubility: Large molecules may have limited solubility in common hydrogenation solvents like methanol or ethanol, hindering their access to the catalyst's active sites.[4]
-
Product Inhibition: The deprotected amine product can sometimes bind to the palladium catalyst, inhibiting its activity.[1][4]
-
-
Reaction Conditions and Hydrogen Supply:
Solutions for Incomplete or Slow Reactions
| Potential Cause | Suggested Solution |
| Catalyst Poisoning | Purify the substrate to remove sulfur-containing impurities.[1][2] If the substrate contains sulfur, consider an alternative deprotection method.[2] |
| Poor Catalyst Activity | Use a fresh batch of high-quality catalyst or increase the catalyst loading.[2][4] Consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[4][5] |
| Poor Substrate Solubility | Screen different solvents or solvent mixtures (e.g., THF, EtOAc, or mixtures with MeOH/EtOH). A moderate increase in temperature (e.g., to 40-50 °C) can also help.[4] |
| Product Inhibition | Add a small amount of a weak acid, such as acetic acid, to protonate the amine product and reduce its coordination to the catalyst.[1][4] |
| Insufficient Hydrogen | Ensure the system is properly purged and sealed. Increase the hydrogen pressure, for instance, to 50 psi or higher.[1][2][4] |
| Inadequate Mixing | Ensure vigorous stirring or agitation of the reaction mixture.[1][2] |
2. Side Product Formation
Question: I am observing unexpected side products during my Cbz deprotection. How can I minimize them?
Answer: The formation of side products can be a significant issue, particularly with complex molecules.
-
Reduction of Other Functional Groups: Functional groups such as alkenes, alkynes, nitro groups, or aryl halides can also be reduced under hydrogenation conditions.[2][6]
-
N-Benzylation: If the reaction stalls, N-benzyl side products can form.[2]
-
Acetylation of Deprotected Amine: When using acetic acid as a solvent, acetylation of the product can occur.[1]
Strategies to Minimize Side Products
| Side Product | Mitigation Strategy |
| Reduction of other functional groups | Consider transfer hydrogenolysis with a hydrogen donor like ammonium formate, which can offer better selectivity.[1] |
| Acetylation from acetic acid solvent | Use a non-nucleophilic acid/solvent system, such as HCl in dioxane.[1] |
Frequently Asked Questions (FAQs)
1. What is the most common method for Cbz deprotection?
The most widely used method is catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas.[2] This method is generally clean and efficient, with easily removable byproducts (toluene and carbon dioxide).[2]
2. How do I choose the right deprotection method for my substrate?
The choice of method depends on the functional groups present in your molecule.[1] For simple substrates without sensitive functional groups, catalytic hydrogenation is often the best choice.[2] For substrates with reducible groups, transfer hydrogenolysis may be more selective.[2]
3. What are some safer alternatives to traditional Cbz deprotection methods?
For late-stage pharmaceutical synthesis, it is advisable to avoid methods that produce reactive byproducts like benzyl iodide (from TMS-iodide).[1][6] Catalytic hydrogenation is a safer option in this regard.[2] Transfer hydrogenation, using a hydrogen donor like ammonium formate or formic acid, avoids the need for hydrogen gas cylinders.[7][8]
4. Can I use acidic conditions for Cbz removal?
Yes, acid-mediated deprotection using reagents like HBr in acetic acid or trifluoroacetic acid (TFA) is a viable alternative, especially when catalytic hydrogenation is not feasible.[4][9] However, it's important to consider the acid sensitivity of other functional groups in your molecule.[4]
Experimental Protocols
Standard Catalytic Hydrogenolysis using Pd/C
-
Materials: Cbz-protected substrate, 10% Palladium on Carbon (Pd/C), and a suitable solvent (e.g., Methanol).[7]
-
Procedure:
-
Dissolve the Cbz-protected substrate in the solvent in a reaction flask.[7]
-
Carefully add 10% Pd/C (typically 10-20 mol%) to the solution.[7]
-
Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.[7][10]
-
Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.[7][10]
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst.[1][7]
-
Concentrate the filtrate under reduced pressure to obtain the product.[1][7]
-
Transfer Hydrogenolysis using Formic Acid
-
Materials: Cbz-protected substrate, 10% Pd/C, Methanol or Ethanol, and Formic acid.[7]
-
Procedure:
-
Dissolve the Cbz-protected substrate in methanol or ethanol.[7]
-
Carefully add 10% Pd/C to the solution.[7]
-
To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[7]
-
Monitor the reaction by TLC or LC-MS.[7]
-
Filter the mixture through a Celite pad to remove the catalyst.[7]
-
Concentrate the filtrate. If the free amine is desired, neutralize the resulting formate salt with a base.[7]
-
Visualizations
Caption: General experimental workflow for catalytic hydrogenation of Cbz group.
Caption: Troubleshooting decision tree for slow or incomplete Cbz deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tdcommons.org [tdcommons.org]
- 10. pubs.acs.org [pubs.acs.org]
How to avoid over-reduction during Cbz deprotection
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals avoid over-reduction and other common issues during the deprotection of Carboxybenzyl (Cbz or Z) protected amines.
Troubleshooting Guide: Over-Reduction in Catalytic Hydrogenation
Over-reduction is a common side reaction during Cbz deprotection via catalytic hydrogenation, where other functional groups in the molecule are unintentionally reduced.[1] The following table outlines common scenarios, potential causes, and solutions to improve selectivity.
| Observation/Issue | Potential Cause(s) | Recommended Solution(s) |
| Reduction of Alkenes/Alkynes | Non-selective catalyst; Standard hydrogenation conditions are too harsh. | - Use a more selective catalyst: Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer better selectivity.[2]- Employ Transfer Hydrogenation: Use hydrogen donors like ammonium formate or formic acid instead of H₂ gas. This is often a milder method.[3][4]- Optimize Reaction Conditions: Lower the hydrogen pressure and reaction temperature. Monitor the reaction closely and stop it as soon as the Cbz group is cleaved.[5] |
| Dehalogenation (Aryl Halides) | The Pd/C catalyst is highly active for reducing aryl bromides and iodides.[6] | - Switch to a non-reductive method: Acidic cleavage (e.g., HBr/AcOH, AlCl₃/HFIP) or nucleophilic cleavage (e.g., 2-mercaptoethanol) are excellent alternatives that avoid reduction.[1][7][8]- Use a poisoned or less active catalyst: While less common, specialized catalysts can sometimes be used to disfavor dehalogenation.- Consider Nickel Boride: This reagent can be chemoselective and may not affect chloro or bromo groups.[3] |
| Reduction of Nitro Groups | Nitro groups are readily reduced under standard catalytic hydrogenation conditions. | - Protect the nitro group: If feasible within the synthetic route.- Choose a non-reductive deprotection method: Acidic or nucleophilic cleavage methods are strongly recommended to preserve the nitro group.[1][6][7] |
| Reduction of Benzyl Ethers (O-Bn) | The benzyl C-O bond is also susceptible to hydrogenolysis, similar to the Cbz group. | - Use an inhibitor: Additives like ammonia, pyridine, or ammonium acetate can effectively inhibit the hydrogenolysis of benzyl ethers.[7]- Careful catalyst selection: Some catalysts may show slight selectivity between Cbz and O-Bn groups. Titrate reaction conditions carefully.- Alternative Methods: The AlCl₃/HFIP method is known to selectively deprotect N-Cbz in the presence of O-Bn groups.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Cbz deprotection, and why?
The most widely used method is catalytic hydrogenation, typically with 5-10% Palladium on Carbon (Pd/C) and hydrogen gas.[1][10] This method is popular because it is generally efficient, the reaction conditions are mild, and the byproducts (toluene and carbon dioxide) are volatile and easily removed.[1][5]
Q2: My catalytic hydrogenation reaction is slow or incomplete. What should I do?
Several factors can cause a sluggish reaction:
-
Catalyst Poisoning: The palladium catalyst is very sensitive to poisoning by sulfur-containing functional groups (e.g., thiols, thioethers) or impurities.[5][10] If your substrate contains sulfur, consider a non-hydrogenation method like acidic or nucleophilic cleavage.[1]
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and degrade over time. Using a fresh, high-quality catalyst is recommended.[2][5] Pearlman's catalyst (Pd(OH)₂/C) is often more active.[2]
-
Insufficient Hydrogen/Mixing: Ensure vigorous stirring to overcome mass transfer limitations in the heterogeneous mixture and consider increasing hydrogen pressure (e.g., to 50 psi).[1][5]
-
Product Inhibition: The newly formed amine can coordinate to the palladium catalyst, inhibiting its activity. Adding a small amount of a weak acid, like acetic acid, can protonate the amine and prevent this.[2][5]
Q3: Aside from over-reduction, what are other common side reactions?
Side reactions are often dependent on the chosen method:
-
Catalytic Hydrogenation: Can sometimes lead to N-benzylation if the reaction stalls.[1]
-
Acidic Cleavage (e.g., HBr/AcOH): The benzyl cation intermediate can cause undesired alkylation on sensitive functional groups. If acetic acid is the solvent, acylation of the deprotected amine to form an acetylated side product can occur.[1][11]
-
Nucleophilic Cleavage (e.g., with thiols): This method is generally very clean, with the main byproduct being a benzylated thiol, which is typically less reactive than byproducts from other methods.[1][6]
Q4: How can I choose the best deprotection method for my molecule?
The choice depends entirely on the functional groups present in your substrate.[1] The following workflow provides a general decision-making process.
Key Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation with Ammonium Formate
This method is an excellent alternative to using hydrogen gas and is often milder, preventing over-reduction.
-
Dissolve: Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent like methanol (MeOH) or ethanol (EtOH).
-
Add Catalyst: Carefully add 10% Pd/C (typically 10-20 mol%).
-
Add Hydrogen Source: To the stirred suspension, add ammonium formate (HCOONH₄, 3-5 eq) portion-wise or as a solution in the reaction solvent.
-
Heat (if necessary): The reaction is often run at room temperature but can be heated (e.g., to reflux) to increase the rate.[12]
-
Monitor: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.[4]
-
Isolate: Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove formate salts and isolate the free amine.[4]
Protocol 2: Acidic Cleavage with AlCl₃ in HFIP
This non-reductive method shows excellent functional group tolerance, preserving reducible groups like nitro and aryl halides.[8][9]
-
Prepare Solution: To a solution of the N-Cbz-protected amine (1 eq) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, approx. 0.25 M), add aluminum chloride (AlCl₃, 3 eq) at room temperature. The mixture will be a suspension.[8]
-
Stir: Stir the reaction at room temperature.
-
Monitor: Monitor the reaction until completion by TLC or LC-MS.
-
Quench and Extract: Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate) to remove organic impurities.
-
Isolate: Adjust the aqueous layer to a basic pH with a suitable base (e.g., NaHCO₃ solution) and extract the free amine product with an organic solvent.[8]
-
Purify: Combine the final organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify as needed.
Protocol 3: Nucleophilic Cleavage with 2-Mercaptoethanol
This method is ideal for complex, sensitive substrates, especially those containing sulfur which would poison palladium catalysts.[7][13]
-
Prepare Solution: To a solution of the Cbz-protected amine (1 eq) in N,N-Dimethylacetamide (DMAC), add a base such as potassium acetate or potassium phosphate (2-4 eq).[1][7]
-
Add Nucleophile: Add 2-mercaptoethanol (2 eq).[1]
-
Heat: Heat the reaction mixture (e.g., to 75 °C) and stir until complete as monitored by TLC or LC-MS.[1][7]
-
Cool and Dilute: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash: Wash the organic layer sequentially with water and brine.
-
Isolate and Purify: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product if necessary.[1]
Reaction Pathway Visualization
The desired hydrogenolysis pathway for Cbz deprotection leads to the free amine. Over-reduction occurs when the catalyst and hydrogen source react with other sensitive functional groups present in the molecule (R¹).
References
- 1. benchchem.com [benchchem.com]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 9. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Chemoselective Deprotection of 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the chemoselective deprotection of the carbobenzyloxy (Cbz) group from 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane. The primary challenge in this transformation is the removal of the Cbz group while preserving the acid-sensitive 1,3-dioxolane protecting group.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the deprotection of this compound in a question-and-answer format.
Q1: My catalytic hydrogenation for Cbz deprotection is very slow or incomplete. What could be the cause?
A1: Slow or stalled catalytic hydrogenation can be due to several factors:
-
Catalyst Poisoning: The palladium catalyst is susceptible to poisoning by sulfur-containing impurities. Ensure your starting material and solvents are free from any sulfur contaminants.
-
Catalyst Quality: The activity of Pd/C can vary. Use a fresh batch of a high-quality catalyst.
-
Insufficient Hydrogen: For reactions run under a hydrogen balloon, ensure a constant positive pressure of hydrogen. For more stubborn reactions, increasing the hydrogen pressure in a specialized apparatus may be necessary.
-
Poor Mixing: In a heterogeneous reaction, efficient stirring is crucial for the substrate to interact with the catalyst. Ensure vigorous agitation of the reaction mixture.
Q2: I am observing cleavage of the 1,3-dioxolane ring during the Cbz deprotection. How can I prevent this?
A2: The 1,3-dioxolane group is an acetal, which is labile under acidic conditions. Cleavage is likely occurring due to an acidic environment.
-
Avoid Acidic Deprotection Methods: Do not use methods like HBr in acetic acid or strong Lewis acids, as these will readily cleave the dioxolane.
-
Neutralize Your Starting Material: Ensure that your starting material is not contaminated with any residual acid from previous steps. A wash with a mild base like saturated sodium bicarbonate solution before the deprotection step can be beneficial.
-
Use Anhydrous Solvents: The presence of water can facilitate the acid-catalyzed hydrolysis of the dioxolane. Using dry solvents can help minimize this side reaction, especially if there are trace acidic impurities.
-
Switch to a Non-Acidic Deprotection Method: Catalytic hydrogenation under neutral conditions or nucleophilic cleavage are the preferred methods to avoid dioxolane cleavage.
Q3: During my Cbz deprotection, I am getting a benzylated byproduct. How can I avoid this?
A3: N-benzylation can occur as a side reaction during catalytic hydrogenation, especially if the reaction stalls. This is due to the reductive amination of the newly formed amine with benzaldehyde, which can be present as an impurity or formed during the reaction. To minimize this, ensure the reaction goes to completion as quickly as possible by using an active catalyst and sufficient hydrogen.
Q4: Which deprotection method is the most suitable for my substrate, this compound?
A4: The choice of method depends on the available equipment and the scale of your reaction.
-
Catalytic Hydrogenation: This is often the cleanest and most effective method if you have access to a hydrogenation apparatus. It is crucial to use neutral conditions to preserve the dioxolane.
-
Transfer Hydrogenation: This is a good alternative to using hydrogen gas. Reagents like ammonium formate or cyclohexene can be used as the hydrogen source in the presence of a palladium catalyst.
-
Nucleophilic Cleavage: This method is an excellent choice for substrates with acid-sensitive groups.[1] Using reagents like 2-mercaptoethanol with a base is highly chemoselective.[1]
Data Presentation: Comparison of Cbz Deprotection Methods
The following table summarizes common methods for Cbz deprotection and their general applicability to the chemoselective deprotection of this compound. Please note that the yields and reaction times are typical and can vary based on the specific substrate and reaction conditions.
| Deprotection Method | Reagents | Typical Yield (%) | Typical Reaction Time | Suitability for this compound | Potential Side Reactions |
| Catalytic Hydrogenation | H₂, Pd/C | 90-100 | 2-24 h | High (under neutral conditions) | Dioxolane cleavage if acidic, N-benzylation |
| Transfer Hydrogenation | Ammonium formate, Pd/C | 85-95 | 1-6 h | High | Dioxolane cleavage if acidic |
| Acidic Cleavage | HBr/AcOH or TFA | >90 | 1-4 h | Low (Not Recommended) | Dioxolane cleavage |
| Mild Lewis Acid Cleavage | AlCl₃, HFIP | >90 | 2-16 h | Moderate (Dioxolane stability should be tested) | Potential for dioxolane cleavage |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | 80-95 | 2-8 h | High | Formation of thiol byproducts |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
This protocol describes the deprotection of the Cbz group using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve this compound (1 equivalent) in MeOH or EtOAc.
-
Carefully add 10% Pd/C (10-20% by weight of the starting material) to the solution.
-
Connect the reaction flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry completely.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, 2-(2-aminophenyl)-1,3-dioxolane.
Protocol 2: Nucleophilic Cleavage
This protocol is suitable for substrates that are sensitive to hydrogenation conditions.[1]
Materials:
-
This compound
-
2-Mercaptoethanol
-
Potassium phosphate
-
N,N-Dimethylacetamide (DMAC)
Procedure:
-
To a solution of this compound (1 equivalent) in DMAC, add potassium phosphate (2-4 equivalents).
-
Add 2-mercaptoethanol (2 equivalents).
-
Heat the reaction mixture to 75 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Visualizations
Caption: Workflow for selecting a Cbz deprotection method.
Caption: Chemoselective Cbz deprotection reaction. (Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete representation.)
References
Improving yield in quinazoline synthesis from protected precursors
Welcome to the technical support center for quinazoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yields, particularly when working with protected precursors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing a low yield in my quinazoline synthesis when starting from a Boc-protected anthranilic acid. What are the potential causes and how can I improve the yield?
A1: Low yields in this context often stem from issues with the deprotection step, suboptimal cyclization conditions, or side reactions. Here's a breakdown of potential problems and solutions:
-
Incomplete Deprotection: The Boc (tert-butyloxycarbonyl) group must be fully removed to allow the subsequent cyclization to proceed efficiently.
-
Troubleshooting:
-
Monitor Deprotection: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the Boc-protected starting material before proceeding with the cyclization or workup.
-
Optimize Deprotection Conditions: While strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used, the reaction time and temperature may need optimization.[1] For substrates sensitive to strong acid, milder conditions should be explored.
-
-
-
Suboptimal Cyclization Conditions: The formation of the quinazoline ring is sensitive to temperature, reaction time, and the choice of reagents.
-
Troubleshooting:
-
Temperature: Classical methods like the Niementowski synthesis often require high temperatures (130-150°C) to drive the reaction to completion.[2] However, excessively high temperatures can lead to degradation. A temperature screen is recommended to find the optimal balance.
-
Reaction Time: Monitor the reaction progress closely. Prolonged reaction times at high temperatures can lead to the formation of impurities.[3]
-
Catalyst: The choice of catalyst can significantly impact the yield. For instance, in some syntheses, Lewis acids can improve yields.
-
-
-
Side Reactions: The presence of the protecting group and the conditions used for its removal can sometimes lead to unwanted side reactions.
-
Troubleshooting:
-
One-Pot vs. Two-Step: If a one-pot procedure involving deprotection and cyclization is leading to low yields or complex mixtures, consider a two-step approach. Isolate the deprotected intermediate before proceeding to the cyclization step. This can help to identify which step is problematic.
-
-
Q2: My reaction is producing significant side products, making purification of the desired quinazoline difficult. What are common side reactions and how can they be minimized?
A2: The formation of side products is a common challenge. Here are some likely culprits and strategies to mitigate them:
-
Self-condensation of Precursors: The deprotected anthranilic acid or amide can undergo self-condensation, especially at high temperatures.
-
Minimization:
-
Controlled Addition: Add the cyclizing agent (e.g., formamide in the Niementowski synthesis) slowly to the reaction mixture to maintain a low concentration of the reactive intermediate.
-
Optimized Stoichiometry: Ensure the correct stoichiometry of reactants to favor the desired intermolecular reaction over self-condensation.
-
-
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as the N-acylanthranilic acid in the Niementowski synthesis.
-
Minimization:
-
Dehydrating Conditions: Ensure adequate removal of water, which is a byproduct of the cyclization. In some cases, the use of a Dean-Stark apparatus or the addition of a dehydrating agent can be beneficial.
-
Catalyst Choice: The use of an appropriate acid or base catalyst can facilitate the final ring-closing step.
-
-
Q3: I am considering a one-pot synthesis involving deprotection and cyclization to improve efficiency. What are the key considerations for this approach?
A3: One-pot syntheses can be highly efficient but require careful planning and optimization.[4][5]
-
Compatibility of Reagents and Conditions: The deprotection reagent and conditions must be compatible with the subsequent cyclization step. For example, if a strong acid is used for deprotection, it may need to be neutralized or buffered before proceeding with a base-catalyzed cyclization.
-
Solvent Choice: The solvent must be suitable for both the deprotection and cyclization reactions.
-
Stepwise Monitoring: Even in a one-pot reaction, it is crucial to monitor the completion of the deprotection step before initiating the cyclization (e.g., by raising the temperature). This can be achieved by taking aliquots for TLC or LC-MS analysis.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions for the Niementowski synthesis, a common method for preparing quinazolinones from anthranilic acids, highlighting the impact of different energy sources on reaction time and yield.
| Synthetic Method | Typical Temperature (°C) | Typical Reaction Time | Catalyst/Reagents | Common Solvents | Yield Range (%) | Reference |
| Conventional Heating | 130-150 | 2-4 hours | Formamide | None (neat) | 72-96 | [2][6] |
| Microwave Irradiation | 150 | 2-6 minutes | Formamide, Acidic Alumina | None or Acetic Acid | High | [7][8] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid (Niementowski Reaction)
This protocol is adapted from a high-yield procedure for the Niementowski synthesis.[6]
Materials:
-
Anthranilic acid
-
Formamide
-
Glycerin bath or similar heating apparatus
-
Ice
Procedure:
-
In a round-bottom flask, combine anthranilic acid (0.1 mol) and formamide (0.4 mol).
-
Heat the reaction mixture in a glycerin bath at 130-135°C for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing crushed ice and allow it to stand for 6-8 hours.
-
Collect the precipitated crystals by filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from water to afford pure quinazolin-4(3H)-one.
Expected Yield: This method has been reported to achieve yields of up to 96%.[6]
Protocol 2: Synthesis of N-Benzyl-6-iodo-4-(benzylamino)quinazolin-2-amine from a Protected Precursor
This protocol describes the synthesis of a substituted quinazoline from a protected aminobenzonitrile precursor.[9]
Materials:
-
2-Amino-4-iodobenzonitrile
-
N-Benzylcyanamide
-
1,4-Dioxane
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed tube, dissolve 2-Amino-4-iodobenzonitrile (1.0 mmol) and N-benzylcyanamide (1.2 mmol) in 1,4-dioxane (5.0 mL).
-
Add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol) to the solution.
-
Heat the reaction mixture at 100°C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Expected Yield: Similar reactions have reported yields in the range of 60-80%.[9]
Visualizations
Troubleshooting Workflow for Low Yield in Quinazoline Synthesis
Caption: A logical workflow for troubleshooting low yields in quinazoline synthesis.
General Reaction Scheme: Niementowski Quinazoline Synthesis
Caption: A simplified diagram of the Niementowski quinazoline synthesis.
References
- 1. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. One-pot, two-step cascade synthesis of quinazolinotriazolobenzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. generis-publishing.com [generis-publishing.com]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Acetal Cleavage Under Acidic Conditions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the acidic cleavage of acetals to regenerate the parent carbonyl compound.
Frequently Asked Questions (FAQs)
Q1: My acetal deprotection is not going to completion or is proceeding very slowly. What are the common causes and how can I resolve this?
A: Incomplete or slow acetal hydrolysis is a common issue stemming from the reversible nature of the reaction.[1][2] Several factors can be optimized to drive the reaction to completion:
-
Insufficient Water: Water is a crucial reagent for hydrolysis. The reaction equilibrium can be shifted towards the products by using a large excess of water.[1][3] If you are using an organic solvent like THF or dioxane, ensure an adequate amount of aqueous acid is present.[1]
-
Catalyst Activity: The acid catalyst may be too weak or used in an insufficient quantity. While catalytic amounts are standard, stubborn substrates may require increasing the catalyst loading.[1] A range of Brønsted and Lewis acids can be employed.[4]
-
Reaction Time and Temperature: Some acetals, particularly cyclic ones formed from diols, are more stable and may require longer reaction times or gentle heating to achieve complete cleavage.[1][5] It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to determine the optimal duration.[1]
-
Acetal Stability: Cyclic acetals (e.g., 1,3-dioxolanes and 1,3-dioxanes) are generally more stable than their acyclic counterparts (e.g., dimethyl acetals).[5] This increased stability is due to entropic factors; the reverse reaction (acetal formation) is intramolecular for cyclic acetals, making it faster.[5]
Q2: The acidic conditions required to cleave my acetal are causing degradation or cleavage of other acid-sensitive protecting groups in my molecule. What strategies can I employ for selective deprotection?
A: This is a significant challenge in multi-step synthesis. Achieving chemoselectivity is key. Here are some approaches:
-
Milder Acid Catalysts: Instead of strong acids like HCl or H₂SO₄, consider using milder Brønsted acids such as pyridinium p-toluenesulfonate (PPTS) or solid-supported acids like Amberlyst-15 or silica-supported sodium hydrogen sulfate.[4][5][6]
-
Lewis Acids: Many Lewis acids can catalyze acetal cleavage under milder, often neutral, conditions that may preserve other acid-sensitive functionalities.[1][7] Examples include Cerium(III) triflate (Ce(OTf)₃), Indium(III) trifluoromethanesulfonate (In(OTf)₃), and Erbium(III) triflate (Er(OTf)₃), which are known for their high chemoselectivity.[1][7]
-
Neutral Conditions: In some cases, acetals can be cleaved under neutral conditions. A catalytic amount of iodine in a wet solvent or electrochemical methods can be effective alternatives to acid-catalyzed hydrolysis.[6][8]
Q3: How does the structure of the acetal and its parent carbonyl compound affect the rate of acidic hydrolysis?
A: The rate-determining step in acid-catalyzed acetal hydrolysis is the formation of a resonance-stabilized carboxonium ion intermediate.[9][10] Therefore, any structural feature that stabilizes this intermediate will accelerate the cleavage reaction.[10]
-
Electronic Effects: Electron-donating groups on the carbonyl-derived portion of the molecule will stabilize the positively charged intermediate, leading to faster hydrolysis. Conversely, electron-withdrawing groups will destabilize it and slow the reaction.[9]
-
Steric Hindrance: Increased steric bulk around the acetal carbon can sometimes accelerate cleavage by relieving steric strain upon formation of the planar carboxonium ion.
-
Acetal Type: As mentioned, cyclic acetals are generally more stable and thus hydrolyze more slowly than acyclic acetals.[5] Thioacetals, the sulfur analogs, are stable in acidic conditions and require different deprotection methods, such as using mercuric chloride.[11]
Troubleshooting Workflow
Here is a logical workflow to troubleshoot common issues during acetal cleavage.
Caption: Troubleshooting workflow for acetal cleavage.
Data Summary: Acid Catalysts for Acetal Deprotection
The choice of acid catalyst can significantly impact the efficiency and selectivity of acetal cleavage. The following table summarizes various catalysts and their typical reaction conditions.
| Catalyst Type | Examples | Typical Conditions | Selectivity Notes |
| Brønsted Acids | HCl, H₂SO₄, TFA, p-TsOH | Aqueous organic solvent (e.g., THF/H₂O), RT to reflux | Strong acids, may cleave other acid-sensitive groups.[1][12] |
| Mild Brønsted Acids | Pyridinium p-toluenesulfonate (PPTS) | Acetone/H₂O or CH₂Cl₂/H₂O, RT | Generally milder and more selective than strong acids.[5] |
| Solid-Supported Acids | Amberlyst-15, Silica Sulfuric Acid | Methanol or Acetone, RT | Easy to remove by filtration, often reusable.[4][6] |
| Lewis Acids | Ce(OTf)₃, In(OTf)₃, Er(OTf)₃, Bi(NO₃)₃ | Wet nitromethane or acetone, RT | High chemoselectivity, often tolerates other protecting groups.[1][6][7] |
| Other | Iodine (I₂) | Wet acetone or CH₂Cl₂, RT | Cleavage occurs under neutral conditions.[6] |
Key Experimental Protocol: General Procedure for Acid-Catalyzed Acetal Cleavage
This protocol provides a general methodology for the deprotection of a 1,3-dioxolane acetal.
-
Dissolution: Dissolve the acetal-protected compound in a suitable water-miscible organic solvent, such as tetrahydrofuran (THF), acetone, or dioxane.[1]
-
Acid Addition: To the stirred solution, add an aqueous solution (e.g., 1M to 3M) of an acid like HCl or H₂SO₄ dropwise.[1] Alternatively, a solution of p-toluenesulfonic acid in water can be used.
-
Monitoring: Monitor the reaction progress by TLC or LCMS.[1] The disappearance of the starting material and the appearance of the more polar carbonyl product are indicative of the reaction's progression.
-
Quenching: Once the reaction is complete, carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another weak base until gas evolution ceases.[1]
-
Extraction: If a water-miscible solvent was used, it may need to be removed under reduced pressure. Add water and an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the mixture to a separatory funnel and separate the layers.[1]
-
Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining inorganic salts.[1]
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude carbonyl product, which can then be purified by chromatography or crystallization.[1]
Acetal Hydrolysis Mechanism
The acid-catalyzed hydrolysis of an acetal is the reverse of its formation.[2][3] The process involves protonation, cleavage to form a resonance-stabilized oxonium ion, and nucleophilic attack by water.
Caption: General mechanism of acid-catalyzed acetal hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. osti.gov [osti.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 8. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing N-benzylation during Cbz Removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the undesired N-benzylation side reaction during the removal of the carboxybenzyl (Cbz) protecting group.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is N-benzylation and why does it occur during Cbz removal?
A1: N-benzylation is an undesirable side reaction that can occur during the deprotection of a Cbz-protected amine. In this reaction, the benzyl group from the Cbz moiety is cleaved and subsequently alkylates the newly liberated amine, forming an N-benzyl byproduct. This side reaction is particularly prevalent during catalytic hydrogenation, where the benzyl cation or radical intermediates generated can be trapped by the nucleophilic amine product.
Q2: Under which conditions is N-benzylation most likely to occur?
A2: N-benzylation is favored under neutral or basic conditions during catalytic hydrogenation. The absence of a proton source to protonate the newly formed amine makes it more nucleophilic and thus more likely to react with any electrophilic benzyl species present in the reaction mixture. Over-reduction or prolonged reaction times can also contribute to an increase in this side product.
Q3: How can I detect the N-benzyl byproduct in my reaction mixture?
A3: The N-benzyl byproduct can be detected and quantified using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): The byproduct will likely have a different Rf value compared to the starting material and the desired product.
-
High-Performance Liquid Chromatography (HPLC): This provides excellent separation and quantification of the components in the reaction mixture.
-
Mass Spectrometry (MS): The mass of the N-benzyl byproduct will be 90 atomic mass units higher than the desired deprotected amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of characteristic benzyl proton signals in the 1H NMR spectrum can confirm the formation of the N-benzyl adduct.
Q4: What are the primary strategies to prevent N-benzylation?
A4: The most common and effective strategy is to perform the catalytic hydrogenation in the presence of a strong acid. The acid protonates the deprotected amine, rendering it non-nucleophilic and thus preventing it from reacting with any benzyl intermediates. Other strategies include the use of specific catalysts, alternative hydrogen donors (transfer hydrogenation), and different solvent systems.
Q5: I am observing significant N-benzylation in my reaction. What troubleshooting steps should I take?
A5: If you are encountering issues with N-benzylation, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for addressing N-benzylation.
Quantitative Data Summary
The choice of catalyst, solvent, and additives can significantly impact the extent of N-benzylation. The following tables summarize the effects of these parameters.
Table 1: Comparison of Different Catalysts on N-benzylation during Cbz Deprotection of a Model Amine
| Catalyst | Solvent | Temperature (°C) | Time (h) | Desired Product Yield (%) | N-benzyl Byproduct (%) |
| 10% Pd/C | Methanol | 25 | 4 | 75 | 20 |
| 10% Pd/C | Acetic Acid | 25 | 2 | 98 | <1 |
| 20% Pd(OH)₂/C | Methanol | 25 | 3 | 95 | 3 |
| 5% Pt/C | Ethanol | 25 | 6 | 80 | 15 |
Table 2: Effect of Solvents and Additives on N-benzylation using 10% Pd/C
| Solvent | Additive (1.1 eq) | Temperature (°C) | Time (h) | Desired Product Yield (%) | N-benzyl Byproduct (%) |
| Methanol | None | 25 | 4 | 75 | 20 |
| Methanol | Acetic Acid | 25 | 3 | 96 | 2 |
| Methanol | HCl | 25 | 2 | >99 | <1 |
| Ethanol | None | 25 | 4 | 82 | 16 |
| Ethyl Acetate | None | 25 | 5 | 85 | 12 |
Detailed Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation with an Acid Additive
-
Dissolution: Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a flask suitable for hydrogenation.
-
Acidification: Add a stoichiometric amount or a slight excess of a strong acid (e.g., concentrated HCl, trifluoroacetic acid, or glacial acetic acid).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10% Pd/C or 20% Pd(OH)₂/C, typically 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (typically balloon pressure or as required). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure. The product is often obtained as the corresponding acid salt. Further purification can be performed by recrystallization or chromatography if necessary.
Protocol 2: Transfer Hydrogenation using a Hydrogen Donor
-
Dissolution: Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol or ethanol).
-
Catalyst and Donor Addition: Add the catalyst (e.g., 10% Pd/C) followed by the hydrogen donor (e.g., ammonium formate, formic acid, or cyclohexene, typically in large excess).
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter through Celite to remove the catalyst.
-
Isolation: Evaporate the solvent in vacuo. The crude product can then be purified as needed.
Visualizations
Caption: Desired Cbz deprotection vs. N-benzylation side reaction.
Caption: Decision tree for selecting a Cbz deprotection method.
Technical Support Center: Purification of 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Yield After Column Chromatography
Question: I am experiencing a low recovery of my product after purification by column chromatography. What are the potential causes and how can I improve the yield?
Answer: Low yield after column chromatography can be attributed to several factors. A systematic approach to troubleshooting is outlined below.
-
Product Streaking/Tailing on the Column: This can be caused by the compound's polarity or interactions with the silica gel.
-
Solution: Consider adding a small amount of a polar solvent like methanol to your elution gradient to improve peak shape. For amine-containing compounds, which can interact strongly with acidic silica gel, adding a small percentage of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can significantly reduce tailing and improve recovery.
-
-
Improper Solvent System: The choice of eluent is critical for good separation and recovery.
-
Solution: A common solvent system for the purification of Cbz-protected amines is a mixture of ethyl acetate and hexane.[1] Start with a low polarity mixture and gradually increase the polarity. A typical gradient could be from 10% to 40% ethyl acetate in hexane.
-
-
Product Decomposition on Silica Gel: The slightly acidic nature of silica gel can cause the hydrolysis of the acid-labile 1,3-dioxolane ring.[2][3][4]
-
Solution: To mitigate this, you can use deactivated silica gel (e.g., by treating it with a base like triethylamine before packing the column) or switch to a less acidic stationary phase like alumina.
-
Issue 2: Presence of Impurities in the Final Product
Question: After purification, I still observe impurities in my product by TLC or NMR. What are the likely impurities and how can I remove them?
Answer: The presence of persistent impurities often relates to the synthetic route used to prepare this compound. Common impurities and strategies for their removal are detailed below.
-
Unreacted Starting Material (N-Cbz-2-aminobenzaldehyde): If the acetal formation reaction did not go to completion, you may have residual aldehyde.
-
Removal Strategy: This impurity is more polar than the desired product. Careful column chromatography with a shallow gradient of ethyl acetate in hexane should allow for its separation.
-
-
Hydrolysis Product (N-Cbz-2-aminobenzaldehyde): The 1,3-dioxolane is an acetal and can hydrolyze back to the aldehyde, especially if exposed to acidic conditions during workup or purification.[2][3][4][5][6]
-
Removal Strategy: Avoid acidic conditions during the workup. If acidic washes are necessary, perform them quickly at low temperatures and neutralize immediately. Purification via column chromatography as described above should separate the aldehyde.
-
-
Byproducts from Cbz-protection: If the Cbz protection of the starting amine was not clean, you might have impurities like benzyl alcohol or dibenzyl carbonate.
-
Removal Strategy: These impurities are typically less polar than the desired product and can be removed by column chromatography.
-
Issue 3: Product Oiling Out During Recrystallization
Question: I am trying to recrystallize my product, but it is oiling out instead of forming crystals. What can I do?
Answer: Oiling out during recrystallization is a common problem that occurs when the solute is not sufficiently soluble in the hot solvent or when the solution is supersaturated.
-
Solvent Choice: The choice of solvent is crucial for successful recrystallization. Cbz-protected amino compounds are often crystalline.[7]
-
Solution: A mixture of solvents is often effective. For compounds of this type, consider solvent systems like ethyl acetate/hexane, methanol/water, or ethanol/water.[8] Start by dissolving the compound in a minimum amount of the more polar solvent (e.g., ethyl acetate or methanol) at an elevated temperature, and then slowly add the less polar solvent (e.g., hexane or water) until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.
-
-
Cooling Rate: Cooling the solution too quickly can promote oiling out.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.[8]
-
-
Purity of the Crude Product: Highly impure materials are more likely to oil out.
-
Solution: If the crude product is very impure, it is advisable to first purify it by column chromatography to remove the bulk of the impurities before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the 1,3-dioxolane ring in this compound?
A1: The 1,3-dioxolane ring is an acetal, which is known to be stable under basic and neutral conditions but is labile to acid-catalyzed hydrolysis.[2][3][4][5] Therefore, it is crucial to avoid acidic conditions during the workup and purification of this compound to prevent the formation of N-Cbz-2-aminobenzaldehyde as an impurity.
Q2: What are the recommended storage conditions for this compound?
A2: Based on the stability of similar 2-aryl-1,3-dioxolanes, it is recommended to store the compound in a tightly sealed container in a cool, dry place, protected from light and acidic vapors.[2]
Q3: Can I use reversed-phase chromatography for the purification?
A3: Yes, reversed-phase chromatography (e.g., C18 silica) can be an effective purification method. A typical mobile phase would be a gradient of acetonitrile or methanol in water. However, be mindful of the pH of the mobile phase. It is best to keep the conditions neutral or slightly basic to avoid hydrolysis of the dioxolane ring.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
TLC plates (silica gel 60 F254)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 90:10 hexane/ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20, 70:30 hexane/ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
This protocol describes a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: To the hot solution, slowly add hexane dropwise with swirling until the solution just begins to turn cloudy.
-
Re-dissolution: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
The following table summarizes typical conditions and expected outcomes for the purification of compounds analogous to this compound. This data should be used as a starting point for optimization.
| Purification Method | Stationary/Solvent System | Typical Yield | Expected Purity | Reference |
| Column Chromatography | Silica gel, Hexane/Ethyl Acetate (gradient) | 70-90% | >95% | Based on general procedures for Cbz-protected amines and aryl-dioxolanes.[1][9] |
| Recrystallization | Ethyl Acetate/Hexane | 60-85% | >98% | Based on general procedures for the recrystallization of Cbz-protected compounds.[8] |
| Recrystallization | Methanol/Water | 50-80% | >98% | An alternative solvent system for polar Cbz-protected compounds.[10] |
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. orgsyn.org [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Cbz-Protected Aminophenyl Compounds
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Cbz-protected aminophenyl compounds. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth scale-up process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and deprotection of Cbz-protected aminophenyl compounds in a question-and-answer format.
Cbz-Protection Troubleshooting
Question 1: My Cbz-protection reaction is incomplete. What are the common causes and how can I resolve them?
Answer: Incomplete reactions are a common hurdle when scaling up. The primary causes include:
-
Improper pH Control: The reaction using benzyl chloroformate (Cbz-Cl) is typically performed under alkaline conditions (pH 8-10)[1]. A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high may cause racemization of chiral centers[1]. For large-scale production, maintaining a stable pH can be challenging[1].
-
Solution: Employ a buffer system to maintain the optimal pH range. A mixed base system of Na₂CO₃ and NaHCO₃ (in a 2:1 ratio) can effectively buffer the reaction between pH 8 and 10[1].
-
-
Insufficient Reagent: Ensure that a slight excess of the Cbz-protection reagent (e.g., 1.1 to 1.2 equivalents of Cbz-Cl) is used to drive the reaction to completion[2][3].
-
Poor Solubility: Aminophenyl compounds may have limited solubility in the reaction medium.
-
Low Reaction Temperature: While the initial addition of Cbz-Cl is often done at 0°C to control the exothermic reaction, the reaction may require warming to room temperature and stirring for several hours to go to completion[2][4].
Question 2: I'm observing side products during the Cbz-protection reaction. What are they and how can I minimize their formation?
Answer: The most common side product is the formation of a double-protected amine (di-Cbz) or the reaction of Cbz-Cl with other nucleophilic groups.
-
Di-Cbz Formation: This is more likely with primary amines if the reaction conditions are not well-controlled.
-
Solution: Use a controlled amount of the Cbz reagent and maintain a lower reaction temperature.
-
-
Reaction with Hydroxyl Groups: In aminophenols, the hydroxyl group can also react with Cbz-Cl, though amines are generally more nucleophilic[4].
-
Solution: Perform the reaction at a controlled pH. The higher nucleophilicity of the amine group is favored under these conditions, leading to chemoselective N-protection[5].
-
Question 3: What is the best way to purify Cbz-protected aminophenyl compounds, especially at a larger scale?
Answer: The purification method depends on the properties of the product.
-
Crystallization: Cbz-protected compounds are often crystalline, which makes crystallization an excellent method for purification on a large scale[1]. After the reaction, the product can be precipitated by acidifying the aqueous solution[2].
-
Procedure: After the reaction work-up, dissolve the crude product in a suitable hot solvent and allow it to cool slowly to induce crystallization. The purified crystals can then be collected by filtration[6].
-
-
Extraction: A standard work-up involves washing the reaction mixture with a solvent like diethyl ether to remove unreacted benzyl chloroformate, followed by acidification and extraction of the product into an organic solvent such as ethyl acetate[2].
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be less practical for large-scale purification[4]. It should be considered if crystallization and extraction are insufficient.
Cbz-Deprotection Troubleshooting
Question 4: My Cbz deprotection by catalytic hydrogenation is slow or incomplete. What are the possible causes and solutions?
Answer: This is a frequent issue with several potential causes[7][8]:
-
Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning by sulfur-containing compounds (thiols, thioethers)[7][8].
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and diminish over time[7][8].
-
Solution: Use a fresh, high-quality catalyst. If catalyst deactivation is suspected, try a new batch or increase the catalyst loading[8].
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for some substrates[7].
-
Inadequate Mixing: In a heterogeneous reaction, efficient mixing is crucial for the substrate to access the catalyst surface[7][8].
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture[8].
-
Question 5: I am observing side products from the reduction of other functional groups during catalytic hydrogenation. How can I improve the selectivity?
Answer: Catalytic hydrogenation can sometimes reduce other functional groups like nitro groups, double bonds, or benzyl ethers[7][10].
-
Solution: Transfer Hydrogenolysis: This method often provides better selectivity. Common hydrogen donors include ammonium formate or formic acid in the presence of Pd/C[4][7].
-
Alternative Deprotection Methods: If sensitive functional groups are present, consider non-reductive deprotection methods:
-
Acidic Cleavage: Reagents like HBr in acetic acid or AlCl₃ in hexafluoroisopropanol (HFIP) can effectively remove the Cbz group[1][7]. Acid-mediated deprotection is a scalable, metal-free alternative[9].
-
Nucleophilic Cleavage: A combination of 2-mercaptoethanol and a base in N,N-dimethylacetamide (DMAC) can deprotect Cbz groups under mild conditions, which is beneficial for sensitive substrates[8][11].
-
Quantitative Data Summary
The following tables provide a summary of quantitative data for the synthesis of Cbz-protected compounds.
Table 1: Comparison of Cbz-Protection Reagents
| Reagent | Abbreviation | Common Conditions | Advantages | Disadvantages |
| Benzyl Chloroformate | Cbz-Cl, Z-Cl | Aqueous Na₂CO₃ or NaOH, 0°C to RT[2][3] | High reactivity, cost-effective, high yields[2]. | Water-sensitive, pungent odor, liberates HCl[4][12]. |
| Benzyl N-succinimidyl carbonate | Cbz-OSu | NaHCO₃ in THF/H₂O[4][13] | More stable than Cbz-Cl, easier to handle. | Higher cost, may be less reactive. |
Table 2: Typical Yields for Cbz-Protection of Various Amines
| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0°C | > 90% | [2] |
| Alanine | Cbz-Cl, aq. NaOH, 0°C | > 90% | [2] |
| Generic Amine | Cbz-Cl, NaHCO₃, THF/H₂O, 0°C, 20h | 90% | [4] |
| n-Propylamine | Cbz-Cl, aq. Na₂CO₃, 0°C to RT | > 90% | [14] |
Experimental Protocols
Protocol 1: Cbz-Protection of an Aminophenyl Compound (Schotten-Baumann Conditions)
This protocol is a general method for the Cbz-protection of amines under aqueous alkaline conditions[2].
-
Dissolution: Dissolve the aminophenyl compound (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath. A co-solvent like THF may be used if solubility is an issue[4].
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C[2].
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC)[2].
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate[2].
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected product should precipitate[2].
-
Extraction & Drying: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected compound[2].
Protocol 2: Cbz-Deprotection by Catalytic Hydrogenolysis
This is a standard method for removing the Cbz protecting group[2][8].
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol[2].
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)[2].
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature[2].
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet[2].
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed[2].
Visualizations: Workflows and Diagrams
The following diagrams illustrate key experimental and logical workflows.
Caption: General workflow for Cbz-protection of aminophenyl compounds.
Caption: Workflow for Cbz-deprotection via catalytic hydrogenolysis.
Caption: Logical workflow for troubleshooting incomplete Cbz-protection.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. ijacskros.com [ijacskros.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tdcommons.org [tdcommons.org]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 13. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Cbz and Boc Protecting Groups for Aromatic Amines
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selection of an appropriate amine protecting group is a critical decision that profoundly influences the efficiency and success of a synthetic route. Among the most ubiquitous protecting groups are the benzyloxycarbonyl (Cbz or Z) and the tert-butyloxycarbonyl (Boc) groups. This guide provides an objective, data-driven comparison of their performance in the protection of aromatic amines, offering insights into their respective strengths and weaknesses to inform rational selection.
Core Comparison: Cbz vs. Boc
The primary distinction between the Cbz and Boc protecting groups lies in their lability under different chemical conditions, which forms the basis of their orthogonal relationship in complex syntheses.[1] The Boc group is characteristically acid-labile, readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] In contrast, the Cbz group is stable to acidic and basic conditions but is typically removed by catalytic hydrogenolysis.[1][3] This fundamental difference allows for the selective removal of one group while the other remains intact, a crucial strategy in the synthesis of complex molecules with multiple functional groups.[4]
Chemical Properties and Stability
A summary of the key properties of the Cbz and Boc protecting groups is presented below.
| Property | Cbz (Benzyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) |
| Chemical Formula | C₈H₇O₂ | C₅H₉O₂ |
| Molecular Weight | 151.16 g/mol | 101.12 g/mol |
| Structure | Bn-O-(C=O)- | tBu-O-(C=O)- |
| Stability | Stable to acidic and basic conditions (with some exceptions).[1] | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] |
| Lability | Labile to catalytic hydrogenolysis and strong acids.[1] | Labile to strong acids.[1] |
Performance in Protection of Aromatic Amines
Both Cbz and Boc groups can be efficiently introduced onto aromatic amines, typically affording high yields. The choice of reagent and conditions can be adapted to the specific substrate and the presence of other functional groups.
Protection Reactions: A Quantitative Overview
The following table summarizes representative conditions and yields for the protection of aromatic amines with Cbz and Boc groups. It is important to note that yields are highly substrate-dependent and the conditions presented are illustrative examples.
| Protecting Group | Reagent | Base/Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃ | THF/H₂O (2:1) | 0 °C to rt, 20 h | 90 | [3] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Iodine (cat.) | Methanol | rt | High | [5] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | PEG-600 | PEG-600 | rt | Excellent | [5] |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Iodine (cat.) | Solvent-free | rt | High | [6] |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | None | Water/Acetone | rt, 8-12 min | Excellent | [7] |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acetic Acid (10% aq.) | 1,4-Dioxane | rt, overnight | High | [8][9] |
Performance in Deprotection of Protected Aromatic Amines
The selective and high-yielding removal of the protecting group is as crucial as its introduction. The conditions for Cbz and Boc deprotection are distinct and form the basis of their orthogonal nature.
Deprotection Reactions: A Quantitative Overview
The following table outlines common deprotection methods for Cbz and Boc protected aromatic amines, with representative yields.
| Protecting Group | Reagent/Catalyst | Solvent | Conditions | Yield (%) | Reference | |---|---|---|---|---|---|---| | Cbz | H₂, 5% Pd/C | Methanol | 60 °C, 40 h | - |[3] | | Cbz | H₂, 10% Pd/C | Methanol or Ethanol | rt, 1 atm | - |[10] | | Cbz | NaBH₄, 10% Pd/C | Methanol | rt, 3-10 min | 93-98 |[11] | | Boc | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | rt, 2 h | - |[1] | | Boc | 4M HCl in 1,4-dioxane | 1,4-Dioxane | rt, 1-4 h | - |[2] | | Boc | Thermal | Trifluoroethanol (TFE) | 240 °C, 30 min | 93 |[12] |
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below.
Protocol 1: Cbz Protection of an Aromatic Amine[3]
-
Dissolution: Dissolve the aromatic amine (1.0 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equivalents).
-
Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.5 equivalents).
-
Reaction: Stir the solution for 20 hours at room temperature.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by silica gel column chromatography.
Protocol 2: Boc Protection of an Aromatic Amine[13]
-
Dissolution: Dissolve the aromatic amine (1.0 equivalent) in a 1:1 v/v mixture of water and THF.
-
Reagent Addition: Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.5 equivalents) in one portion.
-
Reaction: Stir the reaction mixture at 0 °C for at least 2 hours and then allow it to warm to room temperature over 4 hours.
-
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, perform an appropriate aqueous work-up and extraction with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the product as necessary.
Protocol 3: Cbz Deprotection via Catalytic Hydrogenolysis[10]
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected aromatic amine (1.0 equivalent) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected aromatic amine.
Protocol 4: Boc Deprotection using Trifluoroacetic Acid[1]
-
Dissolution: Dissolve the Boc-protected aromatic amine (1.0 equivalent) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, typically in excess, e.g., a 1:1 solution of TFA:DCM).
-
Reaction: Stir the solution at room temperature for 2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and reaction mechanisms.
Caption: General workflows for Cbz and Boc protection of aromatic amines.
Caption: Simplified mechanisms for Cbz and Boc deprotection.
Conclusion and Recommendations
The choice between Cbz and Boc as a protecting group for aromatic amines is dictated by the overall synthetic strategy, particularly the stability of other functional groups present in the molecule and the planned subsequent reaction steps.
-
Choose Boc when the substrate is sensitive to reductive conditions (e.g., contains double bonds, alkynes, or other reducible functional groups) but is stable to strong acids. The mild removal conditions of Boc make it a versatile choice in many synthetic contexts.[1]
-
Choose Cbz for substrates that are acid-sensitive but can tolerate catalytic hydrogenation. The stability of the Cbz group to a wide range of non-reductive reagents makes it a robust protecting group for multi-step syntheses.[3]
The orthogonality of Cbz and Boc protecting groups is a powerful tool in modern organic synthesis.[1] A thorough understanding of their respective chemical properties and reactivities, supported by the experimental data and protocols presented in this guide, will enable researchers to make informed decisions and design more efficient and successful synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Amine Protection: A Comparative Analysis of Boc, Cbz, and Fmoc Groups
In the intricate world of organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the selective protection and deprotection of amine functional groups is a cornerstone of success. The ability to temporarily mask the nucleophilicity and basicity of an amine allows for precise chemical transformations on other parts of a molecule. This guide provides a comprehensive, data-driven comparison of three of the most widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
This document will delve into the key characteristics, stability profiles, and orthogonality of these protecting groups, supported by quantitative data from the literature. Detailed experimental protocols for their installation and removal are also provided to assist researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Characteristics and Orthogonality
The primary distinction between Boc, Cbz, and Fmoc lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1] This orthogonality is a powerful tool in the synthesis of complex molecules with multiple functional groups.[1]
-
Boc (tert-Butoxycarbonyl): This protecting group is labile to acidic conditions, typically cleaved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] It is stable to bases, nucleophiles, and catalytic hydrogenation.[2]
-
Cbz (Carboxybenzyl): Also known as Z-group, Cbz is classically removed by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst).[1] It is stable to mildly acidic and basic conditions.[2]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is unique in its lability to basic conditions, commonly removed with a solution of piperidine in an organic solvent like dimethylformamide (DMF).[1] It is stable to acidic conditions.[]
The orthogonal nature of these three protecting groups is a fundamental concept in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[][4] For instance, the acid-labile Boc group can be used in conjunction with the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group to selectively unmask different amine functionalities within the same molecule.[4]
Quantitative Comparison of Protecting Group Performance
The choice of a protecting group is often dictated by the specific requirements of the synthetic route, including the stability of other functional groups and the desired reaction conditions. The following tables summarize quantitative data on the protection and deprotection of amines using Boc, Cbz, and Fmoc groups.
Table 1: Comparison of Amine Protection Reactions
| Protecting Group | Reagent | Amine Substrate | Reaction Conditions | Time | Yield (%) | Reference |
| Boc | (Boc)₂O | Benzylamine | TEA, THF, rt | 1-4 h | >95 | BenchChem |
| Boc | (Boc)₂O | Aniline | DMAP (cat.), CH₂Cl₂, rt | 12 h | 98 | BenchChem |
| Cbz | Cbz-Cl | Glycine | aq. Na₂CO₃, 0 °C | 2-4 h | >90 | BenchChem |
| Cbz | Cbz-Cl | Benzylamine | NaHCO₃, THF/H₂O, 0 °C to rt | 20 h | 90 | Total Synthesis |
| Fmoc | Fmoc-OSu | Phenylalanine | aq. NaHCO₃, Dioxane, rt | 16 h | ~90 | BenchChem |
| Fmoc | Fmoc-Cl | Benzylamine | H₂O, 60 °C | 30 min | 92 | RSC Publishing |
Table 2: Comparison of Amine Deprotection Reactions
| Protecting Group | Protected Amine | Deprotection Conditions | Time | Yield (%) | Reference |
| Boc | N-Boc-Aniline | 25% TFA in DCM, rt | 2 h | Quantitative | commonorganicchemistry.com |
| Boc | N-Boc-Alanine | 4M HCl in Dioxane, rt | 30 min | High | BenchChem |
| Cbz | N-Cbz-Phenylalanine | 5% Pd/C, H₂ (1 atm), MeOH, 60 °C | 40 h | High | Total Synthesis |
| Cbz | N-Cbz-Dipeptide | NaBH₄, 10% Pd/C, MeOH, rt | 10 min | 96 | ResearchGate |
| Fmoc | Fmoc-Val-OH (solution) | 20% Piperidine in DMF, rt | 1-3 min | >99 | BenchChem |
| Fmoc | Fmoc-Peptidyl-resin | 20% Piperidine in DMF, rt | 2 x 5 min | High | AAPPTec |
Stability Under Various Reaction Conditions
A crucial aspect of a protecting group is its stability towards a range of reagents and reaction conditions that may be required in subsequent synthetic steps.
Table 3: Stability of Amine Protecting Groups
| Protecting Group | Stable To | Labile To |
| Boc | Bases (e.g., NaOH, Et₃N), Nucleophiles, Catalytic Hydrogenation (H₂/Pd), Mild acid.[2] | Strong acids (e.g., TFA, HCl, H₂SO₄).[2] |
| Cbz | Mildly acidic and basic conditions, many nucleophiles.[2] | Catalytic hydrogenolysis (H₂/Pd), Strong acids (e.g., HBr in acetic acid), Sodium in liquid ammonia.[2][5] |
| Fmoc | Acidic conditions (e.g., TFA), Catalytic Hydrogenation (with some exceptions).[][5] | Basic conditions (especially secondary amines like piperidine).[] |
Experimental Protocols
The following are detailed methodologies for the protection and deprotection of a primary amine as a representative example. It is important to note that optimal conditions may vary depending on the specific substrate.
Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv)
-
Triethylamine (TEA, 1.2 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the primary amine in THF.
-
Add triethylamine to the solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the solution at room temperature and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the N-Boc protected amine.
Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v) to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base and extracted to yield the free amine.
Cbz Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl, 1.1 equiv)
-
Sodium bicarbonate (NaHCO₃, 2.0 equiv)
-
Tetrahydrofuran (THF) and Water
Procedure:
-
Dissolve the primary amine in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate to the mixture.
-
Slowly add benzyl chloroformate to the stirring solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the N-Cbz protected amine.
Cbz Deprotection via Catalytic Hydrogenolysis
Materials:
-
N-Cbz protected amine
-
10% Palladium on carbon (Pd/C, ~5-10 mol%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz protected amine in methanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this is typically done three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon of H₂) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Fmoc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.05 equiv)
-
Sodium bicarbonate (NaHCO₃, 2.0 equiv)
-
Dioxane and Water
Procedure:
-
Dissolve the primary amine in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Add Fmoc-OSu to the reaction mixture.
-
Stir the solution at room temperature overnight.
-
Dilute the reaction with water and wash with diethyl ether.
-
Acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the N-Fmoc protected amine.
Fmoc Deprotection using Piperidine
Materials:
-
N-Fmoc protected amine
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected amine in DMF.
-
Add piperidine to the solution (typically 20% v/v).
-
Stir the reaction at room temperature. The reaction is often complete within minutes to a couple of hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the DMF and piperidine under reduced pressure.
-
The crude product can be purified by chromatography to remove the dibenzofulvene-piperidine adduct.
Visualizing the Chemistry: Workflows and Mechanisms
To further clarify the relationships and processes involved in amine protection and deprotection, the following diagrams are provided.
Caption: A generalized workflow illustrating the strategic use of amine protection in multi-step synthesis.
References
A Comparative Guide to the Orthogonality of the Cbz Protecting Group
In the landscape of organic synthesis, particularly in the intricate fields of peptide synthesis, medicinal chemistry, and drug development, the strategic use of protecting groups is paramount. The carboxybenzyl (Cbz or Z) group, a foundational amine protecting group, is prized for its stability and unique deprotection methods. This guide offers a comprehensive comparison of the orthogonality of the Cbz group with other commonly employed protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), Benzyl (Bn) ether, and silyl ethers. The principle of orthogonality, the selective removal of one protecting group in the presence of another, is a critical consideration in the design of efficient and successful multi-step synthetic routes.
Cbz vs. Boc: A Tale of Two Carbamates
The Cbz and Boc protecting groups are both carbamates used for the protection of amines. Their distinct deprotection conditions form the basis of their orthogonality, a feature extensively exploited in chemical synthesis. The Boc group is characteristically labile to acidic conditions, while the Cbz group is typically removed by catalytic hydrogenolysis.[1] This fundamental difference in reactivity allows for their selective removal in molecules containing both protecting groups.
Selective Deprotection of Boc in the Presence of Cbz
Several methods have been developed for the selective removal of the Boc group without affecting a co-existing Cbz group. These methods often employ mild acidic conditions or Lewis acids, which are not harsh enough to cleave the more robust Cbz group.
| Substrate | Reagent/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| N-Boc, N-Cbz-α-amino acid dimethyl ester | FeCl₃ (1 equiv.) | Acetonitrile/Water | 0.25 | 99 | [2] |
| N-Boc, N-Cbz-protected diamine | FeCl₃ (0.3 equiv.) | Acetonitrile/Water | 1 | 98 | [2] |
| N-Boc-benzylamine | Silica Gel | Toluene (reflux) | 5 | 95 | [3] |
| N-Boc-indoline | Silica Gel | Toluene (reflux) | 5 | 89 | [3] |
Experimental Protocol: Selective Boc Deprotection using FeCl₃
To a solution of the N-Boc, N-Cbz-protected amino acid derivative (1 equivalent) in a mixture of acetonitrile and water, iron(III) chloride (0.3-1.0 equivalent) is added. The reaction mixture is stirred at room temperature for 15 minutes to 1 hour. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up to isolate the Cbz-protected amine.[2]
Experimental Protocol: Selective Boc Deprotection using Silica Gel
The N-Boc protected amine is dissolved in toluene, and silica gel is added to the solution. The mixture is then refluxed for approximately 5 hours. The reaction is monitored by TLC. After completion, the silica gel is filtered off, and the solvent is evaporated to yield the deprotected amine. Notably, under these conditions, Cbz and Fmoc protected amines remain unaffected.[3]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: Orthogonal deprotection of Boc and Cbz groups.
Cbz vs. Fmoc: A Partnership in Peptide Synthesis
The orthogonality between the Cbz and Fmoc groups is a cornerstone of solid-phase peptide synthesis (SPPS). The Fmoc group is labile to basic conditions, typically a solution of piperidine in DMF, while the Cbz group is stable to these conditions. Conversely, the Cbz group is removed by hydrogenolysis, conditions under which the Fmoc group is generally stable.
| Deprotection Strategy | Reagents & Conditions | Typical Reaction Time | Yield (%) | Purity (%) | Orthogonality Notes | Reference |
| Selective Cbz Removal | H₂, 10% Pd/C, in Methanol (MeOH) or Ethanol (EtOH) | 2-16 hours | >95% | >98% | Orthogonal to Fmoc group. | [4] |
| Selective Fmoc Removal | 20% Piperidine in DMF | 10-20 minutes | >99% | High | Orthogonal to Cbz group. | [5] |
Experimental Protocol: Selective Cbz Deprotection by Catalytic Hydrogenolysis
The Cbz-protected compound is dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution. The reaction mixture is then subjected to an atmosphere of hydrogen gas (typically 1 atm) and stirred at room temperature for 2 to 16 hours. The catalyst is removed by filtration, and the solvent is evaporated to yield the deprotected amine.[4]
Experimental Protocol: Selective Fmoc Deprotection
The Fmoc-protected substrate, typically resin-bound in SPPS, is treated with a 20% solution of piperidine in dimethylformamide (DMF). The deprotection is usually complete within 10-20 minutes at room temperature. The resin is then washed to remove the cleaved Fmoc group and the piperidine adduct.[5]
dot graph { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];
} caption: Orthogonality of Cbz and Fmoc deprotection.
Cbz vs. Benzyl (Bn) Ether: A Subtle Distinction
Both the Cbz group and the benzyl (Bn) ether contain a benzyl moiety, which can be cleaved by catalytic hydrogenolysis. However, the lability of these two groups towards hydrogenolysis can differ, allowing for selective deprotection under carefully controlled conditions. Generally, benzyl ethers are more readily cleaved by catalytic hydrogenolysis than Cbz groups.
A recently developed method utilizing aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) offers an alternative for the deprotection of N-Cbz groups in the presence of O- and N-benzyl groups, highlighting a non-hydrogenolysis-based orthogonal strategy.[6][7]
| Deprotection Method | Reagent/Catalyst | Solvent | Time (h) | Yield (%) | Orthogonality Notes | Reference |
| Selective Cbz Removal | AlCl₃ (3 equiv) | HFIP | 2 - 16 | >90 | Orthogonal to O- and N-Bn protecting groups.[6][7] |
Experimental Protocol: Selective Cbz Deprotection with AlCl₃/HFIP
To a solution of the N-Cbz-protected amine (1 equivalent) in hexafluoroisopropanol (HFIP), aluminum chloride (3 equivalents) is added at room temperature. The suspension is stirred for 2 to 16 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with CH₂Cl₂ and quenched with aqueous NaHCO₃. The product is then extracted and purified.[6]
Cbz vs. Silyl Ethers: A Robust Orthogonality
Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers, are widely used for the protection of alcohols. They are typically cleaved by fluoride ion sources (e.g., tetrabutylammonium fluoride - TBAF) or under acidic conditions. The Cbz group is generally stable to these conditions, making the two groups highly orthogonal.
Chemoselective deprotection of silyl ethers in the presence of a Cbz group is a well-established strategy. For instance, TBDMS ethers can be cleaved using phosphomolybdic acid (PMA) supported on silica gel, a method that tolerates the presence of Cbz, Boc, and Fmoc groups.
| Deprotection Method | Reagent/Catalyst | Solvent | Time (min) | Yield (%) | Orthogonality Notes | Reference |
| Selective TBDMS Removal | PMA on SiO₂ (cat.) | Dichloromethane | 15 - 120 | 85 - 95 | Tolerates various protecting groups including Cbz, Boc, Fmoc, Bn, and others. | [3] |
| Selective TBDMS Removal | TBAF (1.1 equiv.) | THF | 45 | Variable | Cbz group is stable. Yields are substrate-dependent and can be low if the substrate is base-sensitive.[4] |
Experimental Protocol: Selective TBDMS Ether Deprotection using PMA on SiO₂
To a solution of the TBDMS-protected alcohol in dichloromethane, a catalytic amount of phosphomolybdic acid supported on silica gel is added. The reaction is stirred at room temperature for a period ranging from 15 minutes to 2 hours, with progress monitored by TLC. After completion, the catalyst is filtered off, and the filtrate is concentrated to yield the deprotected alcohol.[3]
Experimental Protocol: TBDMS Ether Deprotection using TBAF
The TBDMS-protected alcohol is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. A solution of tetrabutylammonium fluoride (1 M in THF, 1.1 equivalents) is added dropwise. The reaction is stirred and allowed to warm to room temperature. The reaction time can vary from 45 minutes to several hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent.[4][8]
Conclusion
The carboxybenzyl (Cbz) protecting group remains a versatile and indispensable tool in modern organic synthesis. Its unique deprotection profile, primarily through catalytic hydrogenolysis, provides excellent orthogonality with the acid-labile Boc group and the base-labile Fmoc group, a synergy that is fundamental to many synthetic strategies, especially in peptide chemistry. While its orthogonality with benzyl ethers under hydrogenolytic conditions requires careful consideration of the specific substrate and reaction conditions, alternative methods provide a clear orthogonal relationship. Furthermore, the Cbz group exhibits robust stability under the conditions used for the deprotection of common silyl ethers. This comprehensive understanding of the orthogonality of the Cbz group empowers researchers, scientists, and drug development professionals to design and execute complex synthetic routes with precision and efficiency.
References
- 1. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Quinazoline Synthesis: Evaluating Precursor Performance
For researchers and professionals in drug development, the efficient synthesis of the quinazoline scaffold is a critical step. This guide provides an objective comparison of product yields for quinazoline synthesis utilizing four common precursors: 2-aminobenzamide, 2-aminobenzonitrile, isatoic anhydride, and anthranilic acid. The information is supported by experimental data from peer-reviewed sources to aid in the selection of the most effective synthetic route.
The synthesis of quinazolines, a core structure in many pharmaceuticals, can be approached from various starting materials. The choice of precursor can significantly impact the overall yield and reaction conditions. This guide outlines and compares the synthetic pathways and reported yields for the preparation of a model compound, 2-phenylquinazolin-4(3H)-one, from these four readily available precursors.
Yield Comparison of Precursors for 2-Phenylquinazolin-4(3H)-one Synthesis
| Precursor | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| 2-Aminobenzamide | Benzaldehyde, Fluorescein, TBHP | CH₃OH, Blue LED, Room Temperature, 3 h | 89% | [1] |
| 2-Aminobenzonitrile | Benzaldehyde, K₃PO₄, TBHP | Step 1: H₂O, 80°C, 12 h; Step 2: CH₃CN, 80°C | Approx. 85-95% (overall) | [2] |
| Isatoic Anhydride | Ammonium Acetate, Benzaldehyde, [Cmim]CF₃COO | EtOH:H₂O (1:1), Reflux | 94% (for dihydro precursor) | [3] |
| Anthranilic Acid | Benzoyl Chloride, Hydrazine Hydrate | Step 1: Pyridine; Step 2: Absolute Ethanol, Reflux | 85% |
Detailed Experimental Protocols
Synthesis from 2-Aminobenzamide
This method utilizes a visible-light-induced condensation cyclization.[1]
-
Reaction: 2-aminobenzamide + Benzaldehyde → 2-phenylquinazolin-4(3H)-one
-
Procedure: A mixture of 2-aminobenzamide (1.0 mmol), benzaldehyde (1.5 mmol), fluorescein (10 mol%), and tert-butyl hydroperoxide (TBHP, 2.0 mmol) in methanol (20 mL) was irradiated with a blue LED at room temperature for 3 hours. After completion of the reaction, the solvent was evaporated, and the residue was purified by column chromatography to afford the desired product.
-
Yield: 89%[1]
Synthesis from 2-Aminobenzonitrile
This is a two-step, one-pot synthesis involving the formation of a dihydroquinazoline intermediate followed by oxidation.[2]
-
Reaction: 2-aminobenzonitrile + Benzaldehyde → 2-phenyl-2,3-dihydroquinazolin-4(1H)-one → 2-phenylquinazolin-4(3H)-one
-
Procedure:
-
A mixture of 2-aminobenzonitrile (1 mmol), benzaldehyde (1.2 mmol), and K₃PO₄ (2 mmol) in water (5 mL) was stirred at 80°C for 12 hours.
-
After cooling, the intermediate product was extracted, and the solvent was evaporated. The residue was then dissolved in acetonitrile, and TBHP was added as an oxidant. The mixture was stirred at 80°C until the reaction was complete. The final product was purified by column chromatography.
-
-
Yield: The first step yields the dihydroquinazoline in moderate to good yields, and the subsequent oxidation with TBHP typically proceeds with high efficiency, leading to an overall high yield.[2]
Synthesis from Isatoic Anhydride
This protocol involves a three-component cyclocondensation to form the dihydroquinazoline precursor, which would then be oxidized.[3]
-
Reaction: Isatoic Anhydride + Ammonium Acetate + Benzaldehyde → 2-phenyl-2,3-dihydroquinazolin-4(1H)-one
-
Procedure: A mixture of isatoic anhydride (2 mmol), benzaldehyde (2 mmol), ammonium acetate (3 mmol), and 3-carboxymethyl-1-methyl imidazolium trifluoroacetate ([Cmim]CF₃COO) (20 mol%) in an ethanol:water (1:1) solvent system was heated under reflux. The reaction progress was monitored by TLC. After completion, the reaction mixture was cooled, and the solid product was filtered and recrystallized from ethanol.
-
Yield: 94% for the 2-phenyl-2,3-dihydroquinazolin-4(1H)-one precursor.[3] Subsequent oxidation is required to obtain 2-phenylquinazolin-4(3H)-one.
Synthesis from Anthranilic Acid
This classical approach involves the formation of a benzoxazinone intermediate followed by reaction with a nitrogen source.
-
Reaction: Anthranilic Acid + Benzoyl Chloride → 2-phenyl-4H-3,1-benzoxazin-4-one + Hydrazine Hydrate → 3-amino-2-phenylquinazolin-4(3H)-one
-
Procedure:
-
2-phenyl-4H-3,1-benzoxazin-4-one was synthesized from anthranilic acid and benzoyl chloride.
-
The resulting benzoxazinone (0.01 mol) was then refluxed with hydrazine hydrate (80%, 0.5 mL) in absolute ethanol (20 mL) for 6 hours. After cooling, the precipitate was filtered, washed with cold ethanol, and recrystallized to give 3-amino-2-phenylquinazolin-4(3H)-one.
-
-
Yield: 85%
Synthetic Pathway Overview
The following diagram illustrates the different synthetic routes to the quinazoline core from the four discussed precursors.
Caption: Synthetic pathways to 2-phenylquinazolin-4(3H)-one.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst [comptes-rendus.academie-sciences.fr]
The Strategic Advantage of Doubly Protected 2-Aminobenzaldehyde in Synthesis
In the realm of synthetic chemistry, particularly in the construction of heterocyclic compounds vital to drug discovery and materials science, the stability and reactivity of intermediates are paramount. 2-Aminobenzaldehyde, a key precursor for quinoline synthesis via the Friedländer annulation, presents a significant challenge due to its inherent instability and propensity for self-condensation.[1] This guide provides a comprehensive comparison of using a doubly protected form of 2-aminobenzaldehyde versus common alternative strategies, offering researchers and drug development professionals a clear perspective on optimizing synthetic routes.
The core advantage of employing a doubly protected 2-aminobenzaldehyde, such as tert-butyl (2-(1,3-dioxolan-2-yl)phenyl)carbamate, lies in the orthogonal protection of both the amine and aldehyde functionalities. This strategy effectively isolates the reactive groups, preventing undesirable side reactions and allowing for controlled, stepwise transformations. The tert-butoxycarbonyl (Boc) group on the amine and the acetal on the aldehyde can be selectively removed under different conditions, offering superior control over the synthetic pathway.[2]
Performance Comparison: Doubly Protected vs. In Situ Generation
A direct, side-by-side quantitative comparison in a single study is scarce in the literature. However, by collating data from various optimized syntheses, we can infer the relative efficiencies. The primary alternatives to using a pre-formed, protected 2-aminobenzaldehyde involve the in situ generation of the reactive intermediate from more stable precursors, such as 2-nitrobenzaldehyde or 2-aminobenzyl alcohol.
The domino nitro reduction-Friedländer heterocyclization, for instance, offers a one-pot approach that avoids the isolation of the unstable 2-aminobenzaldehyde.[3] While this method is efficient, the yields can be variable depending on the substrates and the complexity of the target molecule. The use of a doubly protected 2-aminobenzaldehyde, although requiring additional synthetic steps for protection and deprotection, can offer higher purity and more consistent yields, especially in complex, multi-step syntheses where stability of the building block is critical.
Table 1: Comparison of Synthetic Strategies for Quinolines
| Feature | Doubly Protected 2-Aminobenzaldehyde | In Situ Generation from 2-Nitrobenzaldehyde | In Situ Generation from 2-Aminobenzyl Alcohol |
| Starting Material Stability | High | High | Moderate |
| Control over Reactivity | High (Orthogonal Protection) | Moderate (Domino Reaction) | Moderate |
| Number of Steps | More (Protection/Deprotection) | Fewer (One-Pot) | Fewer (One-Pot) |
| Typical Yields | Generally high and reproducible | 66-100% (variable)[4] | Good to excellent[5] |
| Substrate Scope | Broad | Broad | Broad |
| Key Advantage | Stability and control for complex syntheses | Operational simplicity and speed | Milder oxidation conditions |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (2-(1,3-dioxolan-2-yl)phenyl)carbamate (Doubly Protected 2-Aminobenzaldehyde)
This protocol is a composite based on established methods for acetal formation and Boc protection of anilines.
Step 1: Acetal Protection of 2-Aminobenzaldehyde
-
To a solution of 2-aminobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(1,3-dioxolan-2-yl)aniline.
Step 2: N-Boc Protection
-
Dissolve 2-(1,3-dioxolan-2-yl)aniline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as triethylamine or DMAP (catalytic amount).
-
Stir the reaction mixture at room temperature until the starting material is fully consumed (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the doubly protected product.[2]
Protocol 2: One-Pot Synthesis of Quinolines from 2-Nitrobenzaldehyde (Alternative Method)
This protocol is based on the domino nitro reduction-Friedländer heterocyclization.[3]
-
To a stirred solution of the 2-nitrobenzaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in glacial acetic acid, add iron powder (3.0 eq).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC. The reaction typically completes within 1-3 hours.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired quinoline derivative.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
References
- 1. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
A Comparative Guide to the Stability of Cbz and Fmoc Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate α-amino protecting group is a cornerstone of successful peptide synthesis, directly influencing yield, purity, and the overall synthetic strategy. Among the most prevalent choices, the Carboxybenzyl (Cbz or Z) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups offer distinct advantages and liabilities rooted in their chemical stability. This guide provides an objective comparison of their performance, supported by experimental data, to inform the strategic selection of a protecting group for your specific research and development needs.
At a Glance: Key Differences in Stability and Application
The fundamental difference between Cbz and Fmoc lies in their cleavage conditions, which dictates their application in either solution-phase or solid-phase peptide synthesis (SPPS) and their orthogonality with other protecting groups.[1]
| Feature | Carboxybenzyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Chemical Nature | Benzyloxycarbonyl group | Fluorenylmethyloxycarbonyl group |
| Primary Application | Predominantly solution-phase peptide synthesis[1] | Gold standard for solid-phase peptide synthesis (SPPS)[1] |
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid)[1] | Mild base (e.g., 20% piperidine in DMF)[1] |
| Orthogonality | Orthogonal to Boc and Fmoc groups[1] | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu)[1] |
Quantitative Stability Comparison
Table 1: Stability Under Acidic Conditions
| Reagent | Cbz Stability | Fmoc Stability | Remarks |
| Trifluoroacetic acid (TFA) | Generally stable, but can be cleaved with prolonged exposure.[2][3] | Highly stable.[4][5] | Fmoc is the preferred protecting group when repeated acid treatment is required, as in Boc-based SPPS. |
| HBr in Acetic Acid | Labile.[1] | Stable.[4] | This reagent is a common method for Cbz deprotection. |
Table 2: Stability Under Basic Conditions
| Reagent | Cbz Stability | Fmoc Stability | Remarks |
| 20% Piperidine in DMF | Stable. | Labile (Standard deprotection condition).[1] | This orthogonality is the basis of the Fmoc strategy in SPPS. |
| 1 M NaOH | Slowly cleaved. | Rapidly cleaved.[4] | Strong aqueous bases are generally not used for Fmoc deprotection due to potential side reactions. |
Table 3: Stability Under Reductive Conditions (Catalytic Hydrogenolysis)
| Reagent | Cbz Stability | Fmoc Stability | Remarks |
| H₂/Pd-C | Labile (Standard deprotection condition).[6] | Can be cleaved, but generally at a slower rate than Cbz.[5][7] | This "quasi-orthogonality" allows for some selective deprotection, but conditions need to be carefully controlled.[5] |
Performance in Peptide Synthesis: Yield, Purity, and Racemization
In the context of peptide synthesis, the stability of the protecting group directly impacts the success of the process.
Yield and Purity: In SPPS, the Fmoc strategy generally provides higher repetitive yields, often exceeding 99% per coupling cycle.[1] This is attributed to the mild deprotection conditions and the ease of automation. Cbz, while effective in solution-phase synthesis, is less suited for automated SPPS due to the harsher deprotection conditions and the potential for catalyst poisoning in complex sequences.[1]
Racemization: The loss of stereochemical integrity is a critical concern in peptide synthesis. The base-catalyzed deprotection of the Fmoc group is a known risk factor for racemization, especially for sensitive amino acids like cysteine and histidine, although the extent is generally low (often less than 0.4% per cycle).[8][9] The Cbz group, particularly in solution-phase synthesis, has a reputation for being less prone to racemization during the coupling step.[1] However, racemization is highly dependent on the specific amino acid, coupling reagents, and reaction conditions.[1]
Experimental Protocols
Detailed and reproducible methodologies are crucial for achieving desired outcomes in peptide synthesis.
Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz group from a protected amino acid or peptide in solution.
Materials:
-
Cbz-protected amino acid or peptide
-
Solvent (e.g., Methanol, Ethanol, or THF)
-
Palladium on carbon (Pd/C) catalyst (5-10% w/w)
-
Hydrogen source (H₂ gas balloon or transfer hydrogenation reagent like ammonium formate)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the Cbz-protected compound in the chosen solvent in a reaction flask.
-
Flush the flask with an inert gas.
-
Carefully add the Pd/C catalyst to the solution.
-
Introduce the hydrogen source. If using H₂ gas, maintain a positive pressure with a balloon. If using a transfer hydrogenation reagent, add it to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the deprotected product.
Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis
This protocol outlines the standard procedure for removing the Fmoc group from a peptide-resin during SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a suitable reaction vessel.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for a specified time (typically 5-20 minutes). The deprotection can be performed in one or two steps.
-
Drain the deprotection solution. The progress of the deprotection can be monitored by UV spectroscopy of the filtrate, detecting the dibenzofulvene-piperidine adduct.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved by-products.
-
The resin is now ready for the next coupling step.
Visualizing the Chemistry: Deprotection Mechanisms and Workflow
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and a logical workflow for selecting between Cbz and Fmoc protecting groups.
Caption: Cbz deprotection via catalytic hydrogenolysis.
Caption: Fmoc deprotection via base-catalyzed elimination.
Caption: Simplified workflow for selecting Cbz vs. Fmoc.
Conclusion
The choice between Cbz and Fmoc protecting groups is a critical decision in peptide synthesis, with each offering a distinct profile of stability and reactivity. For modern, automated solid-phase peptide synthesis, Fmoc is the undisputed protecting group of choice due to its mild, orthogonal deprotection conditions that lead to high yields and purity.[1] Cbz, however, remains a valuable and cost-effective tool for solution-phase synthesis, particularly for the preparation of peptide fragments, and offers excellent orthogonality to both Fmoc and Boc groups. A thorough understanding of the comparative stability and reactivity of these protecting groups, as outlined in this guide, is paramount for the successful design and execution of complex peptide synthesis strategies in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. benchchem.com [benchchem.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Cbz Hydrogenolysis
The benzyloxycarbonyl (Cbz or Z) group is a vital amine protecting group in organic synthesis, particularly in peptide chemistry and the development of complex drug molecules. Its removal via catalytic hydrogenolysis is a critical step that demands high efficiency and selectivity. This guide provides an objective comparison of various catalysts for Cbz deprotection, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their specific needs.
Quantitative Comparison of Catalytic Systems
The efficacy of a catalyst for Cbz deprotection is evaluated based on several parameters, including reaction time, yield, catalyst loading, and compatibility with other functional groups. The following table summarizes the performance of commonly employed and alternative catalytic systems.
| Catalyst System | Hydrogen Source/Reagent | Typical Conditions | Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| 5-10% Pd/C | H₂ (gas, 1 atm to 3 bar) | MeOH or EtOH, Room Temp | 1 - 72 hours | Up to >95% | Advantages: Well-established, mild, neutral pH.[1][2] Disadvantages: Can be slow, catalyst quality varies, pyrophoric when dry, may reduce other functional groups (e.g., alkenes, alkynes, benzyl ethers).[1][3] |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (gas) | Various Solvents | 1 - 24 hours | High | Advantages: More active than Pd/C, useful for sterically hindered or challenging substrates.[2] |
| Pd/C (Transfer Hydrogenation) | Ammonium Formate (HCOONH₄) | i-PrOH or MeOH, Room Temp to Reflux; Microwave | ~10 min - 3 hours | High | Advantages: Avoids handling H₂ gas, often faster and milder, can be more chemoselective.[1][2][4] Extremely rapid under microwave conditions.[1] Disadvantages: Requires removal of formate salts during workup. |
| Pd/C + Nb₂O₅/C | H₂ (gas, 1 atm) | MeOH, Room Temp | Significantly shorter than Pd/C alone | Excellent | Advantages: Niobic acid co-catalyst accelerates deprotection.[1] Disadvantages: Requires preparation of the co-catalyst.[1] |
| Nickel Boride (in situ) | NaBH₄ + NiCl₂·6H₂O | MeOH, Room Temp | Not specified | High | Advantages: Chemoselective, unaffected by chloro, bromo, ester, and amide groups.[1] Inexpensive.[5] Disadvantages: Requires in situ generation of the active reagent.[1] |
| Raney Nickel | H₂ (gas) or H-donor | EtOH, Room Temp | Variable | Good | Advantages: Cost-effective alternative to palladium catalysts. Disadvantages: Can be less selective and may require harsher conditions. No ring scission occurred when Raney nickel catalyst was employed.[6] |
| Lindlar Catalyst (Pd/CaCO₃ poisoned) | H₂ (gas) | MeOH | Variable | Good | Advantages: Highly chemoselective, can tolerate other reducible groups like alkenes.[7] Disadvantages: A Cbz-protecting group does not survive under these conditions.[8] |
| Rhodium Catalysts (e.g., 5% Rh/Al₂O₃) | H₂ (gas) | Various Solvents | Variable | Good | Advantages: Can offer different selectivity compared to palladium.[9] Disadvantages: Less commonly used for Cbz deprotection, may be more expensive. |
| Ruthenium Catalysts | H₂ (gas) | Various Solvents | Variable | Good | Advantages: Potential for unique selectivity.[9] Disadvantages: Not a standard catalyst for Cbz removal; requires specific ligand design for high efficiency. |
Experimental Protocols
Detailed methodologies for key Cbz deprotection techniques are provided below.
Protocol 1: Standard Catalytic Hydrogenation using Pd/C and H₂ Gas
This is the most conventional method for Cbz deprotection.
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C), 5-10 mol%[2]
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected compound in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask equipped with a magnetic stir bar.[2]
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) to remove oxygen.[2]
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under the inert atmosphere. Caution: Palladium on carbon can be pyrophoric when dry; handle with care and keep it wet.[2]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For laboratory-scale reactions, a hydrogen-filled balloon is often sufficient. For more challenging substrates, a pressurized hydrogenation apparatus may be used.[2][10]
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-16 hours).[2]
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.[2]
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter pad with the reaction solvent to ensure complete product recovery. Caution: The filtered catalyst can ignite upon drying in air; keep it wet.[2]
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.[2]
Protocol 2: Transfer Hydrogenation using Pd/C and Ammonium Formate
This method avoids the use of gaseous hydrogen and is often faster and more selective.
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C), 10-20% by weight of the substrate[2]
-
Ammonium formate (HCOONH₄), 2-5 equivalents[2]
-
Methanol (MeOH) or Dimethylformamide (DMF)[2]
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected compound in MeOH or DMF in a round-bottom flask.[2]
-
Reagent Addition: Add ammonium formate to the solution.[2]
-
Inert Atmosphere and Catalyst Addition: Purge the flask with an inert gas. Carefully add 10% Pd/C to the mixture.[2]
-
Reaction: Stir the mixture at room temperature. For less reactive substrates, the mixture can be heated to reflux. Reactions are often complete within 30 minutes to 3 hours.[2]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up and Filtration: Upon completion, cool the reaction to room temperature if heated. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[2]
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove the ammonium formate salts before final concentration and purification.
Protocol 3: In Situ Generation of Nickel Boride for Cbz Deprotection
This protocol offers a cost-effective and chemoselective alternative.
Materials:
-
Cbz-protected amine
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)[5]
-
Sodium borohydride (NaBH₄)[5]
-
Methanol (MeOH)[5]
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected amine in methanol at room temperature.[5]
-
Reagent Addition: Add NiCl₂·6H₂O to the solution, followed by the portion-wise addition of NaBH₄. A black precipitate of nickel boride will form, and hydrogen gas will evolve.[5]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is typically filtered to remove the nickel boride, and the filtrate is concentrated. Further purification may be required to remove boron salts.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the evaluation of different catalysts for Cbz hydrogenolysis.
Caption: General workflow for evaluating Cbz hydrogenolysis catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Alternative Cbz Deprotection Strategies
For decades, the carbobenzyloxy (Cbz or Z) group has been a cornerstone in the synthesis of complex molecules, particularly in peptide and medicinal chemistry, owing to its stability across a range of reaction conditions.[1] The conventional method for its removal, catalytic hydrogenation, is lauded for its clean byproducts—toluene and carbon dioxide.[2] However, this stalwart technique is not without its limitations. The presence of reducible functional groups such as alkenes, alkynes, or nitro groups, and the potential for catalyst poisoning by sulfur-containing moieties, often renders catalytic hydrogenation unsuitable.[3][4] This has spurred the development of robust, alternative methods for Cbz deprotection that offer orthogonality and broader functional group compatibility.
This guide provides a comparative overview of the most effective alternative methods to catalytic hydrogenation for Cbz removal, supported by experimental data and detailed protocols to aid researchers in selecting the optimal deprotection strategy.
Comparative Performance of Cbz Deprotection Methods
The selection of an appropriate Cbz deprotection method is contingent on the substrate's functional group tolerance, with acidic and nucleophilic cleavage methods emerging as the principal alternatives to catalytic hydrogenation. The following table summarizes the performance of key alternative methods, providing a clear comparison of their operational parameters and reported efficiencies.
| Deprotection Method | Reagents & Conditions | Substrate Example | Reaction Time | Yield (%) | Key Considerations & Functional Group Tolerance |
| Acidic Cleavage | |||||
| HBr in Acetic Acid | 33% HBr in AcOH, Room Temperature | Cbz-protected peptide | 20 min - 1 h | High | Potent reagent, but may not be suitable for acid-labile groups.[1] |
| Aluminum Chloride in HFIP | AlCl₃ (3 equiv), HFIP, Room Temperature | N-Cbz aromatic and aliphatic amines | 2 - 16 h | 85 - 95+ | High functional group tolerance, including nitro groups, halogens, and double bonds.[5][6] Not compatible with Boc groups.[6] |
| Isopropanol Hydrochloride | IPA·HCl, 65-75°C | Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate | 4 h | High | A metal-free, scalable alternative to hydrogenolysis.[2][4] |
| Nucleophilic Cleavage | |||||
| 2-Mercaptoethanol | 2-Mercaptoethanol (2 equiv), K₃PO₄ (4 equiv), DMAc, 75°C | Benzyl 4-(4-bromophenyl)piperazine-1-carboxylate | 24 h | High | Excellent for highly functionalized and sensitive substrates, including those with sulfur.[1][7] Avoids harsh acids and metals.[7] |
Experimental Protocols
Detailed methodologies for the key alternative Cbz deprotection strategies are provided below.
Protocol 1: Acidic Cbz Deprotection using HBr in Acetic Acid[1]
Materials:
-
Cbz-protected compound
-
33% Hydrogen bromide in acetic acid
-
Diethyl ether
Procedure:
-
Dissolve the Cbz-protected compound in 33% HBr in acetic acid.
-
Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC), with typical reaction times ranging from 20 minutes to a few hours.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.
-
Isolate the precipitate by filtration or decantation.
-
Wash the solid with diethyl ether and dry under vacuum to yield the deprotected amine salt.
Protocol 2: Lewis Acid-Mediated Cbz Deprotection using AlCl₃ in HFIP[1][6]
Materials:
-
Cbz-protected amine (1 equiv)
-
Aluminum chloride (AlCl₃, 3 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Brine
Procedure:
-
To a solution of the Cbz-protected amine in HFIP, add AlCl₃ at room temperature.
-
Stir the resulting suspension at the same temperature for 2 to 16 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with CH₂Cl₂.
-
Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Nucleophilic Cbz Deprotection using 2-Mercaptoethanol[1][7]
Materials:
-
Cbz-protected amine (1 equiv)
-
2-Mercaptoethanol (2 equiv)
-
Potassium phosphate tribasic (K₃PO₄, 4 equiv)
-
N,N-dimethylacetamide (DMAc)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Create a suspension of the Cbz-protected amine and K₃PO₄ in DMAc.
-
Purge the suspension with an inert gas (e.g., N₂).
-
Add 2-mercaptoethanol and stir the reaction at 75°C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with DCM.
-
Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Deprotection Strategies
The following diagrams illustrate the decision-making process for selecting a deprotection method and the underlying chemical mechanisms.
Caption: Decision workflow for selecting a Cbz deprotection method.
Caption: Simplified mechanism of acid-mediated Cbz deprotection.[2]
Caption: Simplified mechanism of nucleophilic Cbz deprotection.[1]
Conclusion
While catalytic hydrogenation remains a valuable tool for Cbz deprotection, its limitations necessitate the use of alternative methods for the synthesis of complex, highly functionalized molecules. Acid-mediated cleavage, particularly with milder Lewis acid systems like AlCl₃ in HFIP, offers an excellent metal-free option with broad functional group tolerance.[6] For substrates that are sensitive to both reductive and acidic conditions, nucleophilic cleavage with reagents such as 2-mercaptoethanol provides a robust and orthogonal strategy.[7] By understanding the comparative performance and experimental nuances of these methods, researchers can devise more efficient and effective synthetic routes for their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tdcommons.org [tdcommons.org]
- 5. benchchem.com [benchchem.com]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 7. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
A Comparative Guide to Acid-Labile and Hydrogenolysis-Labile Protecting Groups
In the landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the strategic use of protecting groups is paramount. These temporary modifications of functional groups prevent unwanted side reactions and enable chemists to achieve high degrees of chemo- and regioselectivity. Among the most fundamental and widely employed strategies are those based on acid-labile and hydrogenolysis-labile protecting groups.
This guide provides an objective comparison of these two classes of protecting groups, with a focus on the commonly used tert-butyloxycarbonyl (Boc) group as a representative acid-labile group, and the benzyloxycarbonyl (Cbz or Z) group as a key example of a hydrogenolysis-labile group. This comparison is supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
At a Glance: Key Distinctions
The primary difference between acid-labile and hydrogenolysis-labile protecting groups lies in their mode of cleavage, which forms the basis of their orthogonal relationship. Orthogonality in this context means that one type of protecting group can be removed selectively in the presence of the other, a critical feature in complex syntheses.[1]
| Feature | Acid-Labile Protecting Groups (e.g., Boc) | Hydrogenolysis-Labile Protecting Groups (e.g., Cbz) |
| Cleavage Condition | Acidic conditions (e.g., TFA, HCl)[2] | Catalytic hydrogenation (e.g., H₂/Pd/C) or transfer hydrogenation[3] |
| Orthogonality | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups[4] | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups[4] |
| Key Advantages | - Rapid cleavage- Well-suited for solid-phase peptide synthesis (SPPS) | - Mild, neutral pH deprotection conditions- High chemoselectivity |
| Potential Limitations | - Harsh acidic conditions may not be suitable for acid-sensitive substrates- Formation of reactive carbocations can lead to side reactions[5] | - Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups)- Catalyst poisoning by sulfur-containing compounds |
Quantitative Performance Data
The efficiency of deprotection can be influenced by the substrate, reagents, and reaction conditions. Below is a summary of typical quantitative data for the deprotection of Boc and Cbz groups.
Table 1: Deprotection of N-protected Amines - A Comparison
| Protecting Group | Substrate | Deprotection Conditions | Reaction Time | Typical Yield (%) | Reference |
| Boc | N-Boc-aniline | 25% TFA in DCM, RT | 2 h | >95% | [6] |
| Cbz | N-Cbz-aniline | H₂ (1 atm), 10% Pd/C, MeOH, RT | 1-3 h | >95% | [3] |
| Boc | Boc-L-Phe-Resin | 50% TFA in DCM, RT | 30 min | High | [7] |
| Cbz | Cbz-L-Phe-L-Leu-OEt | H₂ (1 atm), 10% Pd/C, H₂O with surfactant, RT | < 2 h | >95% | [3] |
Table 2: Stability of Protecting Groups to Various Reagents
| Protecting Group | Reagent/Condition | Stability |
| Boc | 20% Piperidine in DMF | Stable |
| Boc | H₂/Pd/C | Stable |
| Cbz | TFA in DCM | Generally stable, but can be cleaved under harsh acidic conditions[4] |
| Cbz | 20% Piperidine in DMF | Stable |
Cleavage Mechanisms
The distinct cleavage pathways of acid-labile and hydrogenolysis-labile protecting groups are fundamental to their utility and orthogonality.
Acid-Labile (Boc) Group Deprotection
The removal of the Boc group proceeds via an acid-catalyzed elimination mechanism.
References
A Comparative Guide to the Synthesis of Substituted Quinazolines: An Evaluation of Synthetic Routes
For researchers, scientists, and drug development professionals, the quinazoline scaffold represents a cornerstone in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The choice of synthetic strategy for constructing this privileged structure is critical, influencing not only the efficiency and scalability of the synthesis but also the accessible chemical space for generating diverse derivatives. This guide provides an objective comparison of prominent synthetic routes to substituted quinazolines, with a focus on experimental data to inform the selection of the most suitable method for specific research and development objectives.
This comparison encompasses both classical and modern methodologies, including the well-established Niementowski reaction and its microwave-assisted variations, alongside a variety of transition-metal-catalyzed approaches that have gained prominence in recent years. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key workflows, this guide aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.
Comparative Analysis of Synthetic Methodologies
The selection of an optimal synthetic route for substituted quinazolines is a multifactorial decision, balancing reaction efficiency, substrate scope, and experimental simplicity. The following tables provide a quantitative comparison of several key methods, highlighting typical reaction conditions and reported yields for the synthesis of various quinazoline derivatives.
Table 1: Comparison of Niementowski Synthesis and its Microwave-Assisted Variation
| Method | Starting Materials | Reagents/Conditions | Reaction Time | Yield (%) | Reference |
| Conventional Niementowski | Anthranilic acid, Amide | High temperature (130–150°C) | Several hours | Variable, often moderate | [1] |
| Microwave-Assisted Niementowski | Anthranilic acid, Formamide | Montmorillonite K-10, Microwave irradiation | 4 min | High | [2] |
| Microwave-Assisted Niementowski | 2-Aminobenzohydrazide, 2-Chlorobenzaldehyde | Ethanol, Microwave irradiation | 10-20 min | 66-97 | [1][3] |
Table 2: Comparison of Transition-Metal-Catalyzed Syntheses of Quinazolines
| Catalyst System | Starting Materials | Reagents/Conditions | Reaction Time | Yield (%) | Reference |
| Copper-catalyzed | (2-Aminophenyl)methanols, Aldehydes, NH4Cl | CuCl, TEMPO, Ce(NO3)3·6H2O, KOH, 80°C | 24 h | Good to excellent | [4] |
| Copper-catalyzed | 2-Aminobenzamides, Alcohols | CuI, Cs2CO3, O2, Microwave, 130°C | 2 h | Up to 92 | [5] |
| Ruthenium-catalyzed | 2-Aminophenyl ketones, Amines | [Ru]-catalyst, Dioxane, 140°C | 20 h | High | [6] |
| Manganese-catalyzed | 2-Aminobenzylamines, Alcohols | α-MnO2, TBHP, Chlorobenzene, 80°C | Not Specified | 59-91 | [7] |
| Iron-catalyzed | 2-Alkylamino N-H ketimines | FeCl2, t-BuOOH, DMSO, 25°C | 18 h | 43-86 | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are representative procedures for the key synthetic routes discussed.
Protocol 1: Conventional Niementowski Quinazolinone Synthesis
This protocol describes a classical thermal condensation method.
Materials:
-
Anthranilic acid
-
Amide (e.g., Formamide)
Procedure:
-
A mixture of anthranilic acid and an excess of the amide is heated at 130–150°C.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is typically collected by filtration and purified by recrystallization.
Protocol 2: Microwave-Assisted Niementowski Synthesis
This protocol highlights a more efficient, microwave-assisted variation.
Materials:
-
Anthranilic acids
-
Formamide
-
Acidic alumina, silica gel, or montmorillonite K-10
Procedure:
-
A mixture of the anthranilic acid and formamide is adsorbed onto the solid support (e.g., montmorillonite K-10).[2]
-
The mixture is subjected to microwave irradiation for a short duration (e.g., 4 minutes).[2]
-
After irradiation, the product is extracted from the solid support using a suitable organic solvent.
-
The solvent is removed under reduced pressure, and the crude product is purified as necessary.
Protocol 3: Copper-Catalyzed Aerobic Oxidative Synthesis
This protocol details a modern, copper-catalyzed approach.
Materials:
-
2-Aminobenzamide derivatives
-
Alcohol (e.g., Benzyl alcohol)
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs2CO3)
Procedure:
-
In a microwave-safe vessel, a mixture of the 2-aminobenzamide (0.5 mmol), alcohol (5.0 equiv.), CuI (20 mol%), and Cs2CO3 (1.5 equiv.) is prepared.[5]
-
The vessel is placed under an oxygen atmosphere.
-
The reaction mixture is subjected to microwave irradiation at 130°C for 2 hours.[5]
-
After cooling, the reaction mixture is diluted with an appropriate solvent and filtered.
-
The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired quinazolinone product.[5]
Visualizing Synthetic and Biological Pathways
To further aid in the understanding of the synthetic strategies and the biological relevance of quinazolines, the following diagrams, generated using the DOT language, illustrate a general synthetic workflow and a key signaling pathway where quinazoline derivatives act as inhibitors.
Caption: A generalized workflow for the synthesis of substituted quinazolines.
Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.[9][10]
Conclusion
The synthesis of substituted quinazolines can be approached through a variety of effective methods. Classical approaches like the Niementowski synthesis remain relevant, particularly with modern adaptations such as microwave assistance, which significantly reduces reaction times and can improve yields.[1][3] Concurrently, the development of transition-metal-catalyzed reactions has opened new avenues for quinazoline synthesis, often providing high yields under milder conditions and with broader substrate scope.[4][7][8] The choice of method will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction. This guide provides a foundational dataset to aid researchers in navigating these choices and accelerating their drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential safety and logistical information for the proper disposal of 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane, a compound often utilized in complex organic synthesis.
Disclaimer: This document provides guidance based on the known hazards of the functional groups present in this compound. However, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific and comprehensive safety and disposal information. The procedures outlined below are intended as a conservative interim plan in the absence of a specific SDS.
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to be aware of the potential hazards associated with this compound. Based on its structural components—a Cbz-protected amine and a dioxolane ring—the compound should be treated with care.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. This compound should be treated as hazardous chemical waste.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a chemically compatible and leak-proof container.
-
The container must be in good condition, with a secure-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area.
-
The storage area should be secure, well-ventilated, and away from sources of ignition, heat, and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with the full chemical name and any available safety information.
-
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Clean the Area: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All contaminated materials, including PPE, should be placed in the hazardous waste container for this compound.
Summary of Potential Hazards
The following table summarizes the potential hazards associated with the functional groups of this compound, based on data from related compounds.
| Hazard Category | Potential Hazard Description |
| Flammability | The dioxolane functional group suggests the compound may be flammable. Keep away from open flames, sparks, and heat. |
| Health Hazards | May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated. |
| Environmental Hazards | Avoid release to the environment as the impact is unknown. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-[2-(Cbz-amino)phenyl]-1,3-dioxolane (CAS No. 76143-33-4).[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document draws upon data from structurally similar chemicals and established laboratory safety protocols to ensure user safety.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Required: Safety glasses with side shields. Recommended: Chemical safety goggles or a face shield.[5][6] | Protects against potential splashes and airborne particles that could cause serious eye irritation.[4][7][8] |
| Hand Protection | Required: Nitrile gloves. Recommended: Double-gloving.[5] | Provides a barrier against skin contact. Nitrile gloves offer good resistance to a variety of chemicals.[6][9] |
| Body Protection | Required: Laboratory coat, long pants, and closed-toe shoes. | Prevents accidental skin and clothing contamination. |
| Respiratory Protection | Required for powders: Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[5][10] | Minimizes the inhalation of potentially harmful airborne particles. |
Operational Plan: Safe Handling Workflow
Adherence to a structured workflow is paramount to minimize exposure and maintain the integrity of the compound.
Caption: Figure 1. Step-by-step workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Designate a specific work area, preferably within a certified chemical fume hood.[10]
-
Ensure the work area is clean and free of clutter.
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, vials, solvents) and PPE before commencing work.
-
Verify that an eyewash station and safety shower are readily accessible.[5]
-
-
Donning PPE:
-
Put on PPE in the following sequence: lab coat, safety goggles (and face shield if necessary), and then gloves.
-
Ensure gloves overlap the cuffs of the lab coat to provide a continuous barrier.
-
-
Chemical Handling:
-
Doffing PPE:
-
Remove PPE in a manner that avoids self-contamination: gloves first, followed by the face shield/goggles, and then the lab coat.
-
Dispose of single-use PPE in the appropriate waste stream.
-
Disposal Plan: Hazardous Waste Management
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: Figure 2. Logical flow for the proper disposal of chemical waste.
Experimental Protocol for Waste Disposal:
-
Waste Segregation:
-
Isolate waste this compound from other waste streams.
-
Collect any contaminated materials (e.g., gloves, weighing paper, pipette tips) as hazardous solid waste.
-
Solutions containing the compound should be collected as hazardous liquid waste.
-
-
Containerization:
-
Use separate, clearly labeled, and chemically compatible containers for solid and liquid waste.
-
Ensure waste containers are in good condition and can be securely sealed.
-
-
Labeling:
-
Clearly label each waste container with "Hazardous Waste," the full chemical name "this compound," and the primary associated hazards (e.g., "Irritant," "Flammable").
-
Indicate the date the waste was first added to the container.
-
-
Storage:
-
Store sealed hazardous waste containers in a designated and well-ventilated satellite accumulation area.
-
Keep waste containers away from heat, sparks, and open flames.[4]
-
-
Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this chemical down the drain or in the regular trash.[11]
-
In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection, and contain the spill using an inert absorbent material. Collect all cleanup materials as hazardous waste and decontaminate the spill area. Report all spills to your laboratory supervisor and EHS department.
References
- 1. This compound;76143-33-4 [abichem.com]
- 2. sinfoochem.com [sinfoochem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. echemi.com [echemi.com]
- 9. hsa.ie [hsa.ie]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
